Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSVRHNRNVVBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351403 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188614-01-9 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-established pharmacophore present in various biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This document outlines a detailed experimental protocol for the synthesis of the title compound. Furthermore, it presents a summary of its physicochemical properties and predicted spectral data based on analogues, in the absence of publicly available experimental spectra. Standard characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are detailed. Additionally, a generalized biological context and a representative signaling pathway are discussed to highlight the potential therapeutic relevance of this class of compounds.
Introduction
The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with significant pharmacological activities.[4] These activities are diverse, ranging from antimicrobial and antifungal to anticancer, anti-inflammatory, and antihypertensive effects.[1][5] The structural resemblance of the 1,4-benzothiazine core to phenothiazines, known for their antipsychotic properties, has also spurred interest in its neurological applications.[6] The introduction of a 3-oxo group and a carboxylate moiety at the 6-position of the benzothiazine ring system, as in this compound, is anticipated to modulate its biological profile, making it a target of interest for synthetic and medicinal chemists. This guide provides a detailed methodology for its synthesis and characterization to facilitate further research and development.
Synthesis
The synthesis of this compound can be achieved via a copper-catalyzed intramolecular cyclization reaction. The following protocol is based on established synthetic routes for similar compounds.
Synthesis Workflow
Caption: Synthesis workflow for the target compound.
Experimental Protocol
A suspension of methyl 3-iodo-4-aminobenzoate (1 mmol), methyl thioglycolate (1.5 eq.), cuprous(I) iodide (0.05 mmol), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol), and cesium carbonate (2 eq.) in anhydrous 1,4-dioxane (4 mL) is prepared in a reaction vial. The suspension is degassed by passing a stream of nitrogen through it for 3 minutes with stirring. The vial is then sealed, and the reaction mixture is heated in an oil bath at 100 °C for 15 hours. After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue is purified by silica gel column chromatography using a 5% dichloromethane solution in methanol as the eluent to yield the final product as a beige solid.
Characterization
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Appearance | Predicted to be a beige solid |
| CAS Number | 188614-01-9 |
Predicted Spectral Data
Disclaimer: The following spectral data is predicted based on the chemical structure and data from closely related analogs. Experimental verification is required for confirmation.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.8 | br s | 1H | N-H |
| ~7.7 - 7.5 | m | 3H | Aromatic C-H |
| ~3.8 | s | 3H | O-CH₃ |
| ~3.5 | s | 2H | S-CH₂-C=O |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166.0 | C=O (ester) |
| ~165.0 | C=O (amide) |
| ~140.0 - 115.0 | Aromatic C |
| ~52.0 | O-CH₃ |
| ~30.0 | S-CH₂ |
Table 3: Predicted FTIR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3200 | N-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1670 | C=O stretch (amide) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
|---|---|
| 223 | [M]⁺ |
| 192 | [M - OCH₃]⁺ |
| 164 | [M - COOCH₃]⁺ |
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be obtained using a potassium bromide (KBr) pellet method, with spectra recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would be performed to determine the molecular weight and fragmentation pattern of the compound.
Biological Context and Potential Signaling Pathways
Disclaimer: The following discussion is based on the known biological activities of the broader class of 1,4-benzothiazine derivatives. The specific activity of this compound has not been experimentally determined.
Derivatives of 1,4-benzothiazine are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The anticancer effects of some benzothiazole and benzothiazine derivatives have been linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.[11][12] One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in inflammation and cancer.
Generalized NF-κB Signaling Pathway
Caption: Generalized NF-κB signaling pathway potentially targeted by 1,4-benzothiazine derivatives.
This diagram illustrates how pro-inflammatory stimuli can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases the NF-κB dimer (p50-p65), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. Some benzothiazine derivatives are hypothesized to exert their anti-inflammatory and anticancer effects by inhibiting key components of this pathway, such as the IKK complex.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. While a specific synthetic protocol is available, the lack of published experimental characterization data necessitates the use of predicted spectral values, which require empirical validation. The diverse biological activities associated with the 1,4-benzothiazine scaffold underscore the potential of this compound as a valuable subject for further investigation in the field of drug discovery. The provided protocols and theoretical data serve as a starting point for researchers aiming to explore the therapeutic potential of this and related molecules.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physicochemical Properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic organic compound featuring a benzothiazine core. This scaffold is of significant interest in medicinal chemistry and pharmaceutical sciences due to its presence in a variety of biologically active molecules.[1] Derivatives of 1,4-benzothiazine are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This compound serves as a crucial intermediate and building block for the synthesis of more complex, bioactive molecules, making it a valuable tool in drug discovery and development, particularly in the fields of oncology and neurology.[3] Its stability and reactivity profile permit diverse chemical modifications, enabling the exploration of new therapeutic agents with potentially improved efficacy and safety profiles.[3] This document provides a detailed overview of the known physicochemical properties, experimental protocols, and synthesis of this compound.
Chemical Identity and Core Properties
The fundamental identifiers and properties of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate | [3] |
| CAS Number | 188614-01-9 | [3] |
| Molecular Formula | C₁₀H₉NO₃S | [3] |
| Molecular Weight | 223.25 g/mol | [3] |
| SMILES | O=C(OC)C1=CC=C(SC2)C(NC2=O)=C1 | |
| InChI Key | UFSVRHNRNVVBJR-UHFFFAOYSA-N | |
| PubChem ID | 699501 | [3] |
Physicochemical Data
This section details the experimental and computed physicochemical properties of the title compound.
| Property | Value | Method |
| Appearance | White to off-white solid | [3] |
| Melting Point | 178 - 184 °C | [3] |
| Purity | ≥ 97% | HPLC[3] |
| Solubility | Soluble in ethanol and ether; practically insoluble in water. | [4] |
| Storage Conditions | Store at 0 - 8 °C | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compound are provided below.
Synthesis Protocol
A general method for the synthesis of this compound has been described.[5] The procedure involves a copper-catalyzed intramolecular cyclization reaction.
Materials:
-
Methyl 3-iodo-4-aminobenzoate (1 mmol)
-
Methyl thioglycolate (1.5 eq.)
-
Cuprous(I) iodide (CuI) (0.05 mmol)
-
trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (2 eq.)
-
Anhydrous 1,4-dioxane (4 mL)
-
Dichloromethane
-
Methanol
Procedure:
-
A suspension of methyl 3-iodo-4-aminobenzoate, methyl thioglycolate, cuprous(I) iodide, trans-N,N'-dimethylcyclohexane-1,2-diamine, and cesium carbonate is prepared in a vial containing anhydrous 1,4-dioxane.[5]
-
The suspension is degassed by passing nitrogen gas through it for 3 minutes with stirring.[5]
-
The vial is sealed, and the reaction mixture is heated in an oil bath at 100 °C for 15 hours.[5]
-
After the reaction is complete, the mixture is cooled to room temperature.[5]
-
The cooled mixture is filtered to remove insoluble salts.[5]
-
The filtrate is concentrated using a rotary evaporator.[5]
-
The resulting residue is purified by silica gel column chromatography, using a 5% dichloromethane solution in methanol as the eluent, to yield the target product as a beige solid.[5]
Caption: General workflow for the synthesis of the title compound.
Purity Determination by HPLC
The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC). While a specific protocol for this exact molecule is not detailed in the provided results, a general procedure can be outlined based on standard practices for similar aromatic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve good peak separation.
Procedure:
-
Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10 µL) of the solution into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The reported purity for this compound is ≥ 97%.[3]
Caption: Logical workflow for the characterization of the compound.
Applications and Biological Relevance
This compound is recognized for its significant utility in pharmaceutical research and development.[3]
-
Pharmaceutical Development: It acts as a key intermediate in the synthesis of pharmaceuticals, with particular applications in developing treatments for neurological disorders and in oncology.[3] The benzothiazine core is a versatile scaffold that allows for the creation of complex molecules aimed at discovering new drugs with enhanced efficacy.[3]
-
Agrochemicals: The compound is also utilized in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[3]
-
Biochemical Research: In a broader context, researchers use this compound and its derivatives to investigate enzyme interactions and metabolic pathways, which aids in understanding fundamental biological processes.[3]
Safety and Handling
Based on related benzothiazine structures and supplier information for the title compound, standard laboratory safety precautions should be observed.
-
Hazard Classification: May cause skin sensitization (H317).
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection (P280).
-
Handling: Avoid inhaling dust or gas and ensure operations are conducted in a well-ventilated area.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
-
Storage: The compound should be stored under refrigerated conditions (0 - 8 °C) to maintain its stability.[3]
References
"Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate spectral data (NMR, IR, Mass)"
Technical Guide: Spectral and Synthetic Analysis of a Benzothiazine Derivative
Audience: Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Analysis
The following sections provide a detailed summary of the key spectroscopic data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
Table 1: ¹H NMR Spectroscopic Data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.84 | br s | - | NH |
| 7.79 | d | 7.6 | H-5 |
| 7.49 | t | 7.2 | H-7 |
| 7.22 | t | 7.6 | H-6 |
| 7.12 | d | 8.0 | H-8 |
| 3.84 | s | - | OCH₃ |
| 2.46 | s | - | 4-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate [1]
| Chemical Shift (δ) ppm | Assignment |
| 161.6 | C=O |
| 147.7 | Aromatic C |
| 138.2 | Aromatic C |
| 132.2 | Aromatic C |
| 127.4 | Aromatic C |
| 127.1 | Aromatic C |
| 123.0 | Aromatic C |
| 121.3 | Aromatic C |
| 118.8 | Aromatic C |
| 52.9 | OCH₃ |
| 17.5 | 4-CH₃ |
Solvent: DMSO-d₆ + CDCl₃, Spectrometer Frequency: 100 MHz
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.
Table 3: Mass Spectrometry Data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate [1]
| m/z | Relative Intensity (%) | Assignment |
| 253 | 4.4 | [M]⁺ |
| 252 | 1.5 | [M - H]⁺ |
| 221 | 8.4 | [M - CH₃OH]⁺ |
| 195 | 80.2 | |
| 119 | 75.3 | |
| 103 | 17.0 | |
| 93 | 100 | |
| 92 | 59.5 | |
| 77 | 50.0 |
Experimental Protocols
The following protocols are based on documented procedures for the synthesis and analysis of benzothiazine derivatives.
Synthesis of Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate[1]
The synthesis of the title compound is achieved through a multi-step process which is a common strategy for this class of molecules. A general representation of this synthetic approach is provided in the workflow diagram below. The specific procedure for the final step is as follows: The reaction mixture is diluted with cold water and acidified with 1 N HCl to a pH of 4.[1] The resulting solid ester is then separated by filtration, washed with water, and dried in the air to yield colorless, block-shaped crystals.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of benzothiazine derivatives, including the title compound.
Caption: Synthetic scheme for a benzothiazine derivative.
References
Crystal Structure of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Search for Definitive Data
A comprehensive search for the crystal structure of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has revealed a notable absence of publicly available, detailed crystallographic data for this specific compound. While the chemical properties and synthesis of this molecule and its close analogs are documented, a definitive single-crystal X-ray diffraction study providing atomic coordinates, unit cell dimensions, and other critical structural parameters could not be located in the surveyed scientific literature and databases.
The investigation did yield crystallographic information for several structurally related benzothiazine derivatives. These include compounds with different substitution patterns on the benzothiazine core, such as alternative alkyl groups, varied oxidation states of the sulfur atom, or different ester functionalities. For instance, crystal structures have been reported for molecules like "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate" and various "4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates".[1][2][3] However, these differ significantly from the target compound in ways that would fundamentally alter the crystal packing and molecular conformation.
General information regarding the chemical formula (C10H9NO3S) and other identifiers for "this compound" and the corresponding carboxylic acid is available, confirming its existence and relevance in chemical research.[4][5][6]
The absence of a determined crystal structure for this compound presents an opportunity for further research. Such a study would be invaluable for a complete understanding of its solid-state properties, which is crucial for applications in materials science and drug development. Computational modeling could provide theoretical insights into its structure, but experimental validation through X-ray crystallography remains the gold standard.
Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult the available literature on related compounds to infer potential structural motifs and chemical behaviors while recognizing that direct experimental data for the title compound is currently unavailable. Future work in this area would be a valuable contribution to the field of heterocyclic chemistry.
References
- 1. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C10H9NO3S | CID 1474969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-CARBOXYLIC ACID [chemicalbook.com]
Initial Screening of Novel 1,4-Benzothiazine Derivatives for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of novel 1,4-benzothiazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This document outlines detailed experimental protocols for key assays, presents quantitative data from various studies in a structured format for comparative analysis, and visualizes experimental workflows and a key signaling pathway to facilitate understanding.
Overview of Biological Activities
1,4-Benzothiazine derivatives are structurally analogous in some ways to phenothiazines, which are known for their antipsychotic effects.[1][3] However, the therapeutic potential of 1,4-benzothiazines extends far beyond this, with studies demonstrating their efficacy as antimicrobial, anti-inflammatory, antihypertensive, and antitumor agents.[1][3][5] The diverse biological profile of these compounds makes them a promising scaffold for the development of new therapeutic agents.
Data Presentation: Summary of Biological Activity
The following tables summarize the quantitative data from initial screenings of various novel 1,4-benzothiazine derivatives, providing a comparative look at their potency across different biological assays.
Antimicrobial Activity
The antimicrobial efficacy of 1,4-benzothiazine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Bacterial Strains
| Compound/Derivative | Bacillus subtilis (Gram-positive) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Substituted 4H-1,4-benzothiazines | 41–124 µg/mL | Not Reported | 58–158 µg/mL | [6] |
| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | 2-8 µg/mL (for most active) | Not Reported | Not Reported | [7] |
| 2H,4H-2-[...]-3-oxo-1,4-benzothiazine derivatives | Convincing activity | Not Reported | Not Reported | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Fungal Strains
| Compound/Derivative | Aspergillus niger | Fusarium oxysporum | Rhizopus stolonifer | Reference |
| Substituted 4H-1,4-benzothiazines | 59–78 µg/mL | 142–151 µg/mL | 85–118 µg/mL | [6] |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | 2-8 µg/mL (for most active) | Not Reported | Not Reported | [7] |
Anticancer Activity
The anticancer potential of these derivatives is typically assessed by their cytotoxic effects on various cancer cell lines, with results often expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Anticancer Activity (IC50) of 1,4-Benzothiazine Derivatives against Human Cancer Cell Lines
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| 5α-cholestano[5,6-b] benzothiazines | 13.73 µM | Not Reported | Not Reported | [3] |
| Tetracyclic phenothiazines | < 7 µg/mL (for most active) | < 10 µg/mL | Not Reported | [3] |
| Thiophene based acetamide benzothiazole derivatives | 46.46 µM | 24.15 µM | Not Reported | [9] |
| Morpholine based thiourea bromobenzothiazole | 38.85 µM | 18.10 µM | Not Reported | [9] |
Antioxidant Activity
The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of the compound to donate a hydrogen atom or electron to neutralize the free radical.
Table 4: Antioxidant Activity of 1,4-Benzothiazine Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Substituted N-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)benzothiazine derivatives | DPPH Assay | Better activity than phenothiazine bases | [3] |
| 4H-1,4-benzothiazine compounds | DPPH & ABTS radical scavenging assays | Moderate to higher activity | [3] |
| Synthesized N-Containing Benzothiazine Derivatives | DPPH method | Moderate to good antioxidant activity | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial screening of 1,4-benzothiazine derivatives.
Antimicrobial Susceptibility Testing
This method is a preliminary test to assess the antimicrobial activity of the synthesized compounds.[6][11]
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to 0.5 McFarland standard.
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
-
Well Preparation: A sterile cork borer is used to create uniform wells in the agar.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic or antifungal agent is used as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,4-benzothiazine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[10]
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[10]
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength where DPPH has maximum absorbance (around 517 nm).[14]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the general experimental workflow for screening 1,4-benzothiazine derivatives and a proposed signaling pathway for their anticancer activity.
Caption: A flowchart illustrating the key stages in the discovery and initial biological evaluation of novel 1,4-benzothiazine derivatives.
Caption: A simplified diagram showing the inhibition of the COX-2 enzyme by 1,4-benzothiazine derivatives, a potential mechanism for their anti-inflammatory and anticancer effects.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Exploring the Chemical Space of 3-Oxo-1,4-Benzothiazine-6-Carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-oxo-1,4-benzothiazine-6-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse functionalization, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the chemical space of its analogs, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological data for various 3-oxo-1,4-benzothiazine-6-carboxylate analogs, highlighting their potential as inhibitors of key biological targets.
Table 1: Dynamin GTPase Inhibitory Activity of Substituted Benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylate Analogs [3]
| Compound ID | Substitution Pattern | IC50 (µM) |
| 17j | 3'-CO2H | 1.3 ± 0.5 |
| 17s | 2'-OH | < 20 |
| 19p | 3'-OAc | 5.1 |
| 19r | 2',3',4'-tri-OAc | 5.2 |
| 19y | 3',4'-di-OMe | 7.2 |
| 18y | N-Methyl, 3',4'-di-OMe | > 100 |
| 21 | 4'-O(CH2)3NMe2 | 10.0 |
Table 2: Na+/H+ Exchange Inhibitory Activity of N-(3-Oxo-3,4-dihydro-2H-benzo[1][2]thiazine-6-carbonyl)guanidine Analogs
| Compound ID | R Group (at position 4) | IC50 (µM) |
| 5a | H | 0.14 |
| 5b | Methyl | 0.045 |
| 5c | Ethyl | 0.017 |
| 5d | Isopropyl | 0.0091 |
| 5e | n-Propyl | 0.013 |
| 5f | n-Butyl | 0.021 |
Experimental Protocols
Detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its analogs are provided below.
Synthesis of Ethyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
This protocol describes a general two-step synthesis of the core scaffold, starting from commercially available materials.
Step 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate
-
Materials: Ethyl 4-aminobenzoate, Chlorosulfonic acid, Tin(II) chloride dihydrate, Hydrochloric acid, Ethanol.
-
Procedure:
-
To a stirred solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent (e.g., chloroform) at 0°C, slowly add chlorosulfonic acid (2.2 equivalents).
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Filter the resulting solid, wash with cold water, and dry to obtain ethyl 4-amino-3-(chlorosulfonyl)benzoate.
-
Suspend the crude sulfonyl chloride in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid portion-wise while stirring.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with a small amount of cold ethanol and then with water.
-
Dry the solid under vacuum to yield ethyl 4-amino-3-mercaptobenzoate.
-
Step 2: Cyclization to Ethyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate [2]
-
Materials: Ethyl 4-amino-3-mercaptobenzoate, Ethyl bromoacetate, Sodium acetate, Ethanol.
-
Procedure:
-
Dissolve ethyl 4-amino-3-mercaptobenzoate (1 equivalent) and sodium acetate (1.2 equivalents) in absolute ethanol.
-
To this solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.
-
Biological Assay Protocols
Dynamin GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis by dynamin.
-
Materials: Purified dynamin enzyme, GTP, Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4), Malachite Green reagent, Test compounds.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dynamin enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding a stock solution of GTP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Na+/H+ Exchange Inhibition Assay
This fluorescence-based assay measures the activity of the Na+/H+ exchanger by monitoring intracellular pH (pHi) changes.
-
Materials: Cells expressing the Na+/H+ exchanger (e.g., CHO or HEK293 cells), BCECF-AM (pH-sensitive fluorescent dye), NH4Cl, Na+-free buffer, Na+-containing buffer, Test compounds.
-
Procedure:
-
Load the cells with the BCECF-AM dye.
-
Induce intracellular acidification by pre-pulsing the cells with a solution containing NH4Cl, followed by its removal and incubation in a Na+-free buffer.
-
Monitor the recovery of intracellular pH upon reintroduction of a Na+-containing buffer using a fluorescence spectrophotometer or a microplate reader (measuring the ratio of fluorescence at two excitation wavelengths, e.g., 490 nm and 440 nm, with emission at ~535 nm).
-
Perform the assay in the presence and absence of various concentrations of the test compounds.
-
Calculate the rate of pHi recovery and determine the percentage of inhibition.
-
Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the exploration of 3-oxo-1,4-benzothiazine-6-carboxylate analogs.
References
"Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS number and properties"
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, identified by CAS Number 188614-01-9, is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2][3] Its benzothiazine core structure serves as a versatile scaffold for the synthesis of diverse bioactive molecules.[3] This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in pharmaceutical and agrochemical research.[3]
Chemical Identity and Properties
This compound is a white to off-white solid compound.[3] It serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders and for applications in oncology.[3]
Physicochemical and Structural Data
The quantitative properties of the compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| CAS Number | 188614-01-9 |
| Molecular Formula | C₁₀H₉NO₃S[2][3] |
| Molecular Weight | 223.25 g/mol [2][3][4] |
| Melting Point | 178 - 184 °C[3] |
| Boiling Point | 435.7°C at 760 mmHg[2] |
| Density | 1.343 g/cm³[2] |
| Flash Point | 217.3°C[2] |
| Vapor Pressure | 8.58E-08 mmHg at 25°C[2] |
| Refractive Index | 1.605[2] |
| Appearance | White to off-white solid[3] |
| Purity | ≥ 97% (HPLC)[3] |
| Storage Conditions | 0 - 8 °C[3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a copper-catalyzed intramolecular cyclization reaction. A general, reproducible methodology is detailed below.[1]
General Synthesis Method
Objective: To synthesize this compound from methyl 3-iodo-4-aminobenzoate and methyl thioglycolate.[1]
Materials:
-
Methyl 3-iodo-4-aminobenzoate (1 mmol)
-
Methyl thioglycolate (1.5 eq.)
-
Cuprous(I) iodide (CuI) (0.05 mmol)
-
trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (2 eq.)
-
Anhydrous 1,4-dioxane (4 mL)
-
Dichloromethane
-
Methanol
-
Silica Gel
Procedure:
-
A suspension of methyl 3-iodo-4-aminobenzoate, methyl thioglycolate, cuprous(I) iodide, trans-N,N'-dimethylcyclohexane-1,2-diamine, and cesium carbonate is prepared in anhydrous 1,4-dioxane within a vial.[1]
-
The suspension is degassed by passing nitrogen through it for 3 minutes with continuous stirring.[1]
-
The vial is sealed, and the reaction mixture is heated in an oil bath at 100 °C for 15 hours.[1]
-
Upon completion, the reaction is cooled to room temperature.[1]
-
The mixture is filtered, and the filtrates are collected and combined.[1]
-
The solvent is removed from the filtrate using a rotary evaporator.[1]
-
The resulting residue is purified via silica gel column chromatography, using a 5% dichloromethane solution in methanol as the eluent.[1]
-
The final product is obtained as a beige solid.[1]
Biological Activity and Applications
Derivatives of 1,4-benzothiazine are recognized for a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.[5] While specific signaling pathway data for this compound is not extensively detailed in public literature, the core structure is associated with several therapeutic areas.
-
Pharmaceutical Development: This compound is a crucial intermediate for synthesizing pharmaceuticals, with noted potential in treating neurological disorders.[3] The broader class of benzothiazines has shown stimulant and antidepressant activities.[6]
-
Oncology: The versatile structure is utilized in synthesizing bioactive molecules for oncology research.[3]
-
Agricultural Chemicals: It is employed in formulating agrochemicals, contributing to the creation of effective pesticides and herbicides.[3]
-
Biochemical Research: The compound is used as a tool to investigate enzyme interactions and metabolic pathways.[3]
References
- 1. This compound | 188614-01-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C10H9NO3S | CID 1474969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Due to the limited direct experimental data for this specific compound, this guide incorporates data from closely related analogs to infer its physicochemical properties. This document is intended to support research, discovery, and development activities involving this and similar molecular scaffolds.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties by examining its constituent parts and comparing it to structurally similar compounds. Key related compounds for which some data exists include the corresponding carboxylic acid and the 4-methyl derivative.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid[1] | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid[2] |
| Molecular Formula | C₁₀H₉NO₃S | C₉H₇NO₃S | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol | 209.22 g/mol | 223.25 g/mol |
| CAS Number | 188614-01-9 | 272437-84-0 | 272437-91-9 |
| XLogP3 | ~1.1 - 1.6 (Estimated) | 0.9 | 1.1 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Aqueous Solubility | Likely low | >31.4 µg/mL (at pH 7.4) | Not available |
Note: Some values are computed or inferred based on available data for related structures.
Solubility Profile
-
Aqueous Solubility : The parent carboxylic acid exhibits an aqueous solubility of over 31.4 µg/mL at neutral pH[1]. The methyl ester is expected to be less soluble in aqueous solutions due to the masking of the polar carboxylic acid group.
-
Organic Solvents : It is anticipated to have good solubility in common polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. A synthesis protocol mentions purification using a dichloromethane/methanol mixture, supporting its solubility in these solvents[3].
Stability
The stability of this compound is a critical factor for its handling, storage, and application in drug development.
-
Solid-State Stability : Benzothiazine derivatives are reported to be reasonably stable in their solid form[4]. Commercial suppliers recommend storing the compound at 0-8°C, which suggests that long-term stability in the solid state is achievable under refrigerated conditions.
-
Solution Stability : There is evidence to suggest that related benzothiazine derivatives with a carboxylic function at the C-3 position exhibit low stability in solution, particularly under both acidic and basic conditions[5][6]. This instability can lead to decomposition[4].
-
Hydrolytic Stability : As a methyl ester, the compound is susceptible to hydrolysis back to its parent carboxylic acid, especially under acidic or basic conditions. This is a key consideration for formulation and in biological assays. Studies on related 4-methyl-substituted benzothiazine esters show that alkaline hydrolysis can lead to decarboxylation if the reaction time is extended[7].
-
Storage Recommendation : Based on supplier information, it is recommended to store the compound in a tightly sealed container under refrigeration (0-8°C) to minimize degradation[8].
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of the title compound has been described as follows[3]:
Materials:
-
Methyl 3-iodo-4-aminobenzoate
-
Methyl thioglycolate
-
Cuprous(I) iodide (CuI)
-
trans-N,N'-dimethylcyclohexane-1,2-diamine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Dichloromethane
-
Methanol
Procedure:
-
A suspension of methyl 3-iodo-4-aminobenzoate (1 mmol), methyl thioglycolate (1.5 eq.), cuprous(I) iodide (0.05 mmol), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol), and cesium carbonate (2 eq.) in anhydrous 1,4-dioxane (4 mL) is prepared in a vial.
-
The suspension is degassed by passing nitrogen through it for 3 minutes with stirring.
-
The vial is sealed, and the reaction mixture is heated at 100°C in an oil bath for 15 hours.
-
After the reaction is complete, it is cooled to room temperature and filtered.
-
The combined filtrates are concentrated using a rotary evaporator.
-
The resulting residue is purified by silica gel column chromatography using a 5% dichloromethane solution in methanol as the eluent to yield the target product as a beige solid.
Visualizations
Synthesis Workflow
The synthesis of this compound can be visualized as a multi-component reaction followed by purification.
Caption: Synthesis workflow for the target compound.
Inferred Stability Profile
This diagram illustrates the inferred stability and potential degradation pathways of the title compound based on data from related benzothiazines.
Caption: Inferred stability and degradation pathways.
Conclusion
This compound is a compound of interest in pharmaceutical research. While direct and extensive experimental data on its solubility and stability are currently lacking, analysis of structurally related compounds provides valuable insights. It is predicted to have low aqueous solubility and good solubility in polar organic solvents. The primary stability concern is its susceptibility to degradation in solution, particularly under acidic and basic conditions, which can lead to hydrolysis of the methyl ester. For optimal preservation, the compound should be stored in a solid state at refrigerated temperatures. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into its properties and potential applications. Researchers working with this molecule should perform their own stability and solubility studies under their specific experimental conditions.
References
- 1. 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C10H9NO3S | CID 1474969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 188614-01-9 [chemicalbook.com]
- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
The 1,4-Benzothiazine Scaffold: A Privileged Motif in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a 1,4-thiazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive review of the 1,4-benzothiazine scaffold, focusing on its synthesis, biological activities, and structure-activity relationships, with a particular emphasis on quantitative data and detailed experimental methodologies.
Synthetic Strategies for 1,4-Benzothiazine Derivatives
The synthesis of the 1,4-benzothiazine core and its derivatives has been an area of active research, with numerous methods developed to achieve structural diversity. A predominant and versatile approach involves the reaction of 2-aminothiophenol with a variety of synthons.
One of the most common methods is the condensation of 2-aminothiophenols with β-dicarbonyl compounds. This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and using catalysts such as baker's yeast or in solvents like dimethyl sulfoxide (DMSO).[1] For instance, substituted 4H-1,4-benzothiazines can be synthesized by reacting substituted 2-aminobenzenethiol with β-diketones or β-ketoesters in DMSO, followed by oxidative cyclization.[2] A greener approach involves the neat reaction of substituted aminothiols with β-ketoesters and β-dicarbonyl compounds, which can be accelerated by microwave heating, often resulting in high yields and simple work-up procedures.[3]
Another significant synthetic route is the reaction of 2-aminothiophenol with α-halo ketones, acids, or esters.[4] Furthermore, 2,3-disubstituted 1,4-benzothiazines can be obtained through the cyclocondensation of 1,3-dicarbonyl compounds with substituted 2-(2-(2-aminophenyl) disulfanyl)benzenamines.[4] More recent methods have also explored radical-mediated pathways and multi-component reactions to expand the chemical space of 1,4-benzothiazine derivatives.[5]
A generalized workflow for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is depicted below:
Biological Activities of 1,4-Benzothiazine Derivatives
The 1,4-benzothiazine scaffold has been shown to exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
Anticancer Activity
Numerous studies have demonstrated the potential of 1,4-benzothiazine derivatives as anticancer agents. These compounds have shown cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for their anticancer effects is an area of ongoing investigation, with some evidence pointing towards the induction of apoptosis and interference with key signaling pathways involved in cancer cell proliferation and survival.[8] For instance, some benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway.[9][10][11]
Table 1: Anticancer Activity of Selected 1,4-Benzothiazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold with benzothiazole | HT29 (Colon) | 0.015 | [12] |
| Indole based hydrazine carboxamide scaffold with benzothiazole | H460 (Lung) | 0.28 | [12] |
| Indole based hydrazine carboxamide scaffold with benzothiazole | A549 (Lung) | 1.53 | [12] |
| Indole based hydrazine carboxamide scaffold with benzothiazole | MDA-MB-231 (Breast) | 0.68 | [12] |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | [12] |
| 2-substituted benzothiazole with nitro group | HepG2 (Liver) | 56.98 (at 24h) | [9][10] |
| 2-substituted benzothiazole with fluorine group | HepG2 (Liver) | 59.17 (at 24h) | [9][10] |
| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][13]thiazine-2-carboxylate (3c) | A-549 (Lung) | Most active in study | [14] |
Antimicrobial Activity
The 1,4-benzothiazine nucleus is also a key structural feature in compounds with significant antimicrobial properties. Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often dependent on the nature and position of substituents on the benzothiazine ring system.
Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Escherichia coli MTCC 2939 | 58-158 | [15] |
| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Bacillus subtilis MTCC 441 | 41-124 | [15] |
| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Aspergillus niger MTCC 281 | 59-78 | [15] |
| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Rhizopus stolonifer MTCC 2591 | 85-118 | [15] |
Anti-inflammatory Activity
The anti-inflammatory potential of 1,4-benzothiazine derivatives has been well-documented.[16] These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. A key pathway implicated in the anti-inflammatory action of some heterocyclic compounds is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating the expression of genes involved in inflammation.[17] Inhibition of NF-κB activation can lead to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Assay | Result | Reference |
| Compound 51 (a novel anti-inflammatory agent) | NO release inhibition in RAW264.7 cells | IC50 = 3.1 ± 1.1 µM | [17] |
| Compound 51 (a novel anti-inflammatory agent) | NF-κB activity inhibition | IC50 = 172.2 ± 11.4 nM | [17] |
| Ellagic Acid (for comparison in a standard model) | Carrageenan-induced rat paw edema | ED50 = 8.41 mg/kg | [18] |
Experimental Protocols
To facilitate further research and development of 1,4-benzothiazine-based therapeutics, detailed experimental protocols for key assays are provided below.
Synthesis of 2,3-Disubstituted 4H-1,4-Benzothiazines (General Microwave-Assisted Protocol)
This protocol is a general guideline for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines via a microwave-assisted reaction.[2]
Materials:
-
Substituted 2-aminobenzenethiol (10 mmol)
-
β-diketone or β-ketoester (10 mmol)
-
Hydrazine hydrate (1 mmol, catalytic amount)
-
Dimethylformamide (DMF, 5 mmol, as an energy transfer medium)
-
Ethanol (50%)
-
Crushed ice
-
Microwave synthesizer
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol).
-
Expose the mixture to microwave irradiation for 30 seconds.
-
Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.
-
Subject the reaction mixture to intermittent microwave irradiation for 3 minutes (e.g., in 30-second intervals).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash it with 50% ethanol, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 2,3-disubstituted 4H-1,4-benzothiazine.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
1,4-Benzothiazine derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
CO2 incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[21]
-
After 24 hours, treat the cells with various concentrations of the 1,4-benzothiazine derivatives (typically in a final volume of 200 µL). Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[20]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][22][23][24]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
1,4-Benzothiazine derivatives (test compounds)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration required for the assay (typically around 5 x 10^5 CFU/mL).
-
Inoculate each well containing the diluted compounds with the microbial suspension. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[3][13][15][18]
Materials:
-
Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
1,4-Benzothiazine derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the 1,4-benzothiazine derivatives.
-
Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) one hour before the carrageenan injection. The control group receives the vehicle.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR)
The biological activity of 1,4-benzothiazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. A systematic analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[6]
For anticancer activity , the presence of electron-withdrawing groups on a benzyl ring attached to the benzothiazole scaffold has been shown to enhance antitumor activity.[12] The incorporation of a fluorine atom at certain positions can also increase cytotoxicity.[12]
For antimicrobial activity , the substitution pattern on the benzothiazine nucleus significantly influences the spectrum and potency of action. For example, the presence of strong electron-withdrawing groups has been correlated with significant antibacterial and antifungal activities.[15]
The following diagram illustrates a conceptual summary of the structure-activity relationships for 1,4-benzothiazine derivatives.
Conclusion
The 1,4-benzothiazine scaffold continues to be a highly attractive and productive starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the broad spectrum of biological activities associated with its derivatives underscores its importance in medicinal chemistry. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 1,4-benzothiazine-based drugs. Further exploration of the molecular mechanisms of action and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the therapeutic potential of this remarkable scaffold into clinical applications.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 4. clyte.tech [clyte.tech]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
"using Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate in anticancer drug discovery"
Disclaimer: Extensive literature searches did not yield specific anticancer activity data, detailed experimental protocols, or defined signaling pathways for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate . The following application notes and protocols are based on studies of structurally related 1,4-benzothiazine and benzothiazole derivatives and are provided as a representative guide for researchers in the field. The experimental details should be considered as a template and would require optimization for the specific compound of interest.
Introduction
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Derivatives of 1,4-benzothiazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] This document outlines potential applications and experimental protocols for the investigation of 1,4-benzothiazine derivatives, using data from related compounds as a reference, in the context of anticancer drug discovery. The core structure of interest, this compound, serves as a key intermediate for the synthesis of diverse bioactive molecules.[3]
Potential Anticancer Applications
Derivatives of the 1,4-benzothiazine nucleus have shown promise in targeting various mechanisms involved in cancer progression. While the specific targets of this compound are not yet elucidated, related compounds have been investigated for:
-
Cytotoxicity in various cancer cell lines: Benzothiazole derivatives, a related class of compounds, have demonstrated potent cytotoxic activity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer.[4]
-
Enzyme Inhibition: The benzothiazole scaffold has been implicated in the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrase.[4]
-
Induction of Apoptosis: Certain benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5]
Data Presentation: In Vitro Cytotoxicity of Related Benzothiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole derivatives against several human cancer cell lines, as reported in the literature. This data is provided to illustrate the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [4] |
| H460 (Lung) | 0.28 | [4] | |
| A549 (Lung) | 1.53 | [4] | |
| MDA-MB-231 (Breast) | 0.68 | [4] | |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Lung) | 0.0718 | [4] |
| Thiourea containing benzothiazole derivative 3 | U-937 (Leukemia) | 16.23 ± 0.81 | [4] |
| Sulphonamide based BTA 40 | MCF-7 (Breast) | 34.5 | [4] |
| HeLa (Cervical) | 44.15 | [4] | |
| MG63 (Osteosarcoma) | 36.1 | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of 1,4-benzothiazine derivatives for anticancer activity. These protocols are based on methodologies reported for similar compounds and should be adapted and optimized for specific research needs.
General Synthesis of 3-Oxo-1,4-benzothiazine Derivatives
A common synthetic route to 1,4-benzothiazine derivatives involves the condensation of 2-aminothiophenols with various electrophilic partners.[1] For the synthesis of derivatives of this compound, one could envision the reaction of a substituted 2-aminothiophenol with an appropriate three-carbon synthon.
Example Protocol (based on related syntheses):
-
To a solution of the appropriately substituted 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add a reactive ester or acid chloride (1.1 mmol).
-
The reaction mixture may be stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification of the crude product can be achieved by recrystallization or column chromatography.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of 1,4-benzothiazine derivatives.
In Vitro Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening of 1,4-benzothiazine derivatives.
Hypothetical Signaling Pathway Inhibition
While the specific signaling pathway for this compound is unknown, many anticancer agents target key pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. The following diagram illustrates a hypothetical mechanism of action.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate as a Corrosion Inhibitor: Application Notes and Protocols
Introduction
Benzothiazine derivatives have emerged as a promising class of organic compounds for the mitigation of metallic corrosion, particularly for mild steel in acidic environments.[1][2][3] These molecules, rich in heteroatoms (nitrogen and sulfur) and aromatic rings, exhibit significant potential to adsorb onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate as a corrosion inhibitor. The methodologies outlined are based on established research conducted on structurally similar benzothiazine derivatives and provide a robust framework for researchers, scientists, and drug development professionals.
While direct studies on this compound are not extensively available in the public domain, the protocols detailed below are derived from studies on analogous compounds and are readily adaptable.
Data Presentation: Corrosion Inhibition Efficiency of Benzothiazine Derivatives
The following tables summarize quantitative data from studies on various benzothiazine derivatives, showcasing their performance as corrosion inhibitors for mild steel in acidic solutions. This data serves as a benchmark for evaluating the performance of this compound.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (M) | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| P1¹ | 10⁻³ | 1 M HCl | 308 | 93 | [2] |
| P2² | 10⁻³ | 1 M HCl | 308 | 96 | [2] |
| P1³ | 10⁻³ | 1 M HCl | 308 | 92 | |
| P2⁴ | 10⁻³ | 1 M HCl | 308 | 90 | |
| POBT⁵ | 0.1 x 10⁻³ | 1 M H₂SO₄ | Not Specified | 92.39 | [3] |
| CBT⁶ | Not Specified | 15% HCl | Not Specified | 97 | |
| EHBT⁷ | Not Specified | 15% HCl | Not Specified | 98 |
¹Methyl 2-(3-oxo-2,3-dihydro[1]benzothiazin-4-yl) acetate ²(Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro[1] benzothiazin-4-yl) acetate ³2-(3-oxo-2,3-dihydro[1]- benzothiazin-4-yl)acetic acid ⁴2-(2-benzylidene-3-oxo-2,3-dihydro[1]-benzothiazin- 4-yl)acetic acid ⁵2-[(5-phenyl-1,3,4-oxdiazol-2-yl)methyl]-2H-benzo[b][1] thiazin-3-one ⁶2-(4-chlorophenyl)-1,4-benzothiazin-3-one ⁷ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b][1]thiazine-3-carboxylate
Table 2: Potentiodynamic Polarization Data for Benzothiazine Derivatives in 1 M HCl
| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) | Reference |
| Blank | - | -514 | 1150 | 85 | -155 | - | [2] |
| P1¹ | 10⁻³ | -502 | 80 | 75 | -130 | 93.0 | [2] |
| P2² | 10⁻³ | -508 | 46 | 70 | -125 | 96.0 | [2] |
| Blank | - | -475 | 1086 | 74 | -132 | - | |
| P1³ | 10⁻³ | -482 | 87 | 70 | -123 | 92.0 | |
| P2⁴ | 10⁻³ | -486 | 109 | 67 | -118 | 90.0 |
¹Methyl 2-(3-oxo-2,3-dihydro[1]benzothiazin-4-yl) acetate ²(Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro[1] benzothiazin-4-yl) acetate ³2-(3-oxo-2,3-dihydro[1]- benzothiazin-4-yl)acetic acid ⁴2-(2-benzylidene-3-oxo-2,3-dihydro[1]-benzothiazin- 4-yl)acetic acid
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Benzothiazine Derivatives in 1 M HCl
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 45 | 110 | - | [2] |
| P1¹ | 10⁻³ | 690 | 45 | 93.5 | [2] |
| P2² | 10⁻³ | 1200 | 30 | 96.3 | [2] |
| Blank | - | 45 | 108 | - | |
| P1³ | 10⁻³ | 562 | 48 | 92.0 | |
| P2⁴ | 10⁻³ | 450 | 55 | 90.0 |
¹Methyl 2-(3-oxo-2,3-dihydro[1]benzothiazin-4-yl) acetate ²(Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro[1] benzothiazin-4-yl) acetate ³2-(3-oxo-2,3-dihydro[1]- benzothiazin-4-yl)acetic acid ⁴2-(2-benzylidene-3-oxo-2,3-dihydro[1]-benzothiazin- 4-yl)acetic acid
Experimental Protocols
The following are detailed protocols for key experiments to assess the corrosion inhibition properties of this compound.
1. Materials and Preparation
-
Working Electrode: Mild steel specimens with a composition (wt%) of C: 0.21, Si: 0.38, P: 0.09, S: 0.05, Mn: 0.05, and the remainder Fe. The specimens should be abraded with a series of emery papers (from 400 to 1200 grit), washed with distilled water and acetone, and dried.[2]
-
Corrosive Medium: 1 M HCl or 1 M H₂SO₄ solution, prepared by diluting analytical grade acid with double-distilled water.[1][2]
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Subsequent concentrations (e.g., 10⁻⁶ M to 10⁻³ M) are prepared by serial dilution.[2]
2. Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Procedure:
-
Weigh the prepared mild steel specimens accurately.
-
Immerse the specimens in the corrosive medium with and without various concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, remove the specimens, wash them with a solution of 20% NaOH and 200 g/L of zinc dust, rinse with distilled water and acetone, dry, and re-weigh.
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 * W) / (D * A * T) where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the area of the specimen in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
3. Electrochemical Measurements
Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. A potentiostat is used for all electrochemical measurements.[2]
-
Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution for approximately 30 minutes to allow the open circuit potential (OCP) to stabilize.
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to obtain the corrosion current density (Icorr).
-
Calculate the inhibition efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
Plot the impedance data in Nyquist and Bode formats.
-
Model the data using an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
4. Surface Analysis
Surface analysis techniques are used to visualize the protective film formed by the inhibitor on the metal surface.
-
Scanning Electron Microscopy (SEM):
-
Immerse mild steel specimens in the corrosive medium with and without the inhibitor for a set duration.
-
After immersion, remove the specimens, rinse, dry, and examine the surface morphology using an SEM.
-
Compare the surface of the specimen exposed to the inhibited solution with that exposed to the uninhibited solution to observe the reduction in corrosion damage.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating a corrosion inhibitor.
Proposed Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
Mechanism of Inhibition
The corrosion inhibition of benzothiazine derivatives is primarily attributed to their adsorption on the metal surface.[4] This adsorption process can occur through:
-
Chemisorption: The sharing of electrons between the heteroatoms (N and S) and the vacant d-orbitals of iron atoms.
-
Physisorption: The electrostatic interaction between the protonated inhibitor molecules and the charged metal surface.
-
π-electron interaction: The interaction between the π-electrons of the aromatic ring and the metal surface.
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive medium, thereby blocking the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4] The classification of these inhibitors as mixed-type indicates their ability to impede both reactions.[2] The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm.[2][4]
References
"synthesis of bioactive amides from Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate"
An Application Note and Protocol for the Synthesis of Bioactive Amides from Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of 1,4-benzothiazine have shown potential as antimicrobial, antifungal, antihypertensive, anti-inflammatory, and antitumor agents.[1][2] The structural similarity of some 1,4-benzothiazines to phenothiazines, which also exhibit significant biological effects, has further fueled interest in this class of compounds.[1] The synthesis of diverse libraries of 1,4-benzothiazine derivatives is therefore a key strategy in the discovery of new therapeutic agents.
This application note provides a detailed protocol for the synthesis of a library of bioactive amides starting from this compound. The synthetic strategy involves a two-step sequence: (1) hydrolysis of the starting methyl ester to the corresponding carboxylic acid, and (2) subsequent amide coupling with a variety of primary and secondary amines using standard, high-efficiency coupling reagents.
Overall Synthetic Scheme
The general synthetic approach is outlined below:
Step 1: Hydrolysis
Step 2: Amide Coupling
Experimental Protocols
Protocol 1: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (2)
This protocol is adapted from established procedures for the hydrolysis of similar benzothiazine esters.[3][4]
Materials and Equipment:
-
This compound (1)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium hydroxide (3.0 eq.) in water (10 mL per gram of ester), add this compound (1.0 eq.).
-
Heat the mixture to reflux (approximately 100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of 1 M HCl with stirring.
-
A precipitate of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (2) will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: General Procedures for Amide Coupling
Two common and effective methods for the synthesis of amides (3) from the carboxylic acid (2) are provided below.
Method A: EDC/HOBt Mediated Amide Coupling [5][6][7]
Materials and Equipment:
-
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (2)
-
A primary or secondary amine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (2) (1.0 eq.) in anhydrous DMF or DCM.
-
Add the desired primary or secondary amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: HBTU Mediated Amide Coupling [8][9][10]
Materials and Equipment:
-
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (2)
-
A primary or secondary amine (1.1 eq.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a suspension of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (2) (1.0 eq.), the desired amine (1.1 eq.), and DIPEA (3.5 eq.) in anhydrous DMF, add HBTU (1.5 eq.).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 10% citric acid solution, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the synthesis and biological evaluation of the amide derivatives.
Table 1: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamides (3)
| Amine Substituent (R¹, R²) | Synthesis Method | Reaction Time (h) | Yield (%) | Physical State | ¹H NMR, ¹³C NMR, MS |
| e.g., Benzylamine | EDC/HOBt | 18 | Data | Data | Data |
| e.g., Morpholine | HBTU | 12 | Data | Data | Data |
| User Data | User Data | User Data | User Data | User Data | User Data |
| User Data | User Data | User Data | User Data | User Data | User Data |
Table 2: Bioactivity Data for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamides (3)
| Amine Substituent (R¹, R²) | Target/Assay | IC₅₀/EC₅₀/MIC (µM) | Notes |
| e.g., Benzylamine | e.g., Antibacterial (S. aureus) | Data | Data |
| e.g., Morpholine | e.g., Antifungal (C. albicans) | Data | Data |
| User Data | User Data | User Data | User Data |
| User Data | User Data | User Data | User Data |
Visualization
Caption: Synthetic workflow for bioactive amides.
Caption: Potential bioactivity pathways.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Antimicrobial Screening of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzothiazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties. The core structure of 1,4-benzothiazine offers a versatile scaffold for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis and subsequent antimicrobial screening of derivatives of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.
The protocols outlined below cover the synthesis of the parent compound, followed by established methods for evaluating the antimicrobial efficacy of its derivatives. These methods include the qualitative agar well diffusion assay for initial screening and the quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds against a panel of pathogenic microorganisms.
Synthesis of this compound
A common and effective method for the synthesis of 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives involves the reaction of 2-aminothiophenols with α-halo esters or acids. The following protocol describes a plausible synthetic route for this compound.
Materials:
-
2-amino-5-methoxycarbonylthiophenol
-
Methyl chloroacetate
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
To a solution of 2-amino-5-methoxycarbonylthiophenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Antimicrobial Screening Protocols
Agar Well Diffusion Assay (Qualitative Screening)
This method is used for the preliminary screening of the antimicrobial activity of the synthesized derivatives.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar flow hood
-
Solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of an agar plate to create a uniform lawn.[3]
-
Allow the plates to dry for a few minutes in a laminar flow hood.
-
Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[4]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Similarly, add the positive and negative controls to separate wells on the same plate.
-
Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][5]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Cultures of test microorganisms
-
Solutions of test compounds in a suitable solvent
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Sterility control (broth only)
-
Multichannel pipette
-
Microplate reader (optional)
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.[2]
-
Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
The final volume in each well should be uniform (e.g., 200 µL).
-
Include a growth control (inoculum in broth without the test compound) and a sterility control (broth only).
-
Incubate the microtiter plate at 37°C for 16-20 hours.[6]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2] Turbidity indicates bacterial growth.[6]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate or spread-plate these aliquots onto fresh, antibiotic-free agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.[7]
Data Presentation
Summarize the quantitative data from the MIC and MBC assays in a clear and structured table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative 3 | ||||
| Positive Control |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative 3 | ||||
| Positive Control |
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial evaluation.
Putative Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Benzothiazole derivatives have been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Putative inhibition of bacterial DNA gyrase.
Logical Relationship for MIC and MBC Determination
Caption: Decision tree for MIC and MBC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (MBT-6C) Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,4-benzothiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of a novel 1,4-benzothiazine derivative, Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (referred to herein as MBT-6C), against various cancer cell lines. The following protocols are based on established methodologies for assessing the cytotoxic and apoptotic potential of novel chemical entities.[4][5][6]
Data Presentation
The cytotoxic activity of MBT-6C was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is a key parameter for quantifying cytotoxicity.[4][5] The hypothetical IC50 values for MBT-6C after 48 hours of treatment are summarized in the table below.
Table 1: Hypothetical In Vitro Cytotoxicity of MBT-6C Against Various Cell Lines
| Cell Line | Cancer Type | MBT-6C IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 1.2 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | 18.2 ± 2.5 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 25.1 ± 3.1 | 2.5 ± 0.4 |
| HEK293 | Normal Embryonic Kidney | > 100 | 5.6 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™)
-
HeLa (ATCC® CCL-2™)
-
A549 (ATCC® CCL-185™)
-
HEK293 (ATCC® CRL-1573™)
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.
-
HeLa, A549, HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Materials:
-
96-well plates
-
Complete culture medium
-
MBT-6C stock solution (e.g., 10 mM in DMSO)
-
Doxorubicin stock solution (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of MBT-6C and doxorubicin in the complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
MBT-6C
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with MBT-6C at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Analyze the stained cells by flow cytometry within one hour.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of a novel compound.
Caption: General workflow for in vitro cytotoxicity and apoptosis testing of MBT-6C.
Hypothetical Signaling Pathway
Based on the activities of similar heterocyclic compounds, MBT-6C may induce apoptosis through the intrinsic mitochondrial pathway.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Development of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the analytical methods for the characterization and quantification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be readily implemented in a laboratory setting for purity determination, stability testing, and quality control. The methodologies are based on established principles of analytical chemistry and adhere to ICH guidelines for method validation.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below. This information is essential for method development and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | |
| Molecular Weight | 223.25 g/mol | |
| Appearance | Solid | |
| InChI Key | UFSVRHNRNVVBJR-UHFFFAOYSA-N |
Part 1: Synthesis and Potential Impurities
The synthesis of this compound is a critical step that can introduce impurities affecting the final product's quality. A general synthetic pathway is outlined below.
Synthesis Workflow
The synthesis typically involves the reaction of an aminobenzoic acid derivative with a sulfur-containing reagent, followed by cyclization and esterification. Understanding this process is key to identifying potential process-related impurities.
Potential Impurities
Based on the synthesis, potential impurities may include:
-
Starting materials: Methyl 3-iodo-4-aminobenzoate, Methyl thioglycolate.
-
Side-products from incomplete reactions or side reactions.
-
Degradation products formed during synthesis or storage.
Part 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This section details a reversed-phase HPLC method suitable for the determination of purity and for the assay of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a similar concentration as the standard solution.
3. Method Validation:
The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Representative Validation Data
The following table summarizes typical validation results for a similar benzothiazine derivative, providing a benchmark for method performance.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.24 µg/mL[4] |
| LOQ | - | 0.74 µg/mL[4] |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[3][5] The sample should be subjected to stress conditions such as:
-
Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Alkaline hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: 105 °C for 48 hours.
-
Photolytic degradation: Exposure to UV light (254 nm) and visible light.
The chromatograms from the stressed samples should be evaluated for the separation of the main peak from any degradation products.
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Level Analysis
For the quantification of trace-level impurities or for bioanalytical applications, a more sensitive and selective LC-MS/MS method is required.[6]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard should be determined.
2. Standard and Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking a blank matrix (e.g., plasma, formulation blank) with known concentrations of the analyte.
-
Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.
3. Method Validation:
The validation should follow ICH guidelines and will include the parameters listed for the HPLC method, with a focus on sensitivity and matrix effects.
Data Presentation: Representative Validation Data for a Benzodiazepine Derivative (as a proxy)
The following table provides an example of validation data for a similar heterocyclic compound analyzed by LC-MS/MS.[7][8]
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 200 ng/mL[7] |
| Accuracy (% Bias) | Within ±15% | -12% to +10%[7] |
| Precision (RSD%) | ||
| - Intra-day | ≤ 15% | 3% - 20%[7] |
| - Inter-day | ≤ 15% | 4% - 21%[7] |
| LOD | - | 0.5 ng/mL[7] |
| LOQ | - | 1 ng/mL[7] |
| Matrix Effect | RSD ≤ 15% | -52% to 33% with RSD 3-20%[7] |
| Recovery | Consistent and reproducible | 35% - 90%[7] |
Part 4: Structural Characterization
Spectroscopic techniques are vital for the structural confirmation of the synthesized compound and for the identification of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The expected chemical shifts and coupling constants can be predicted based on the structure and compared with experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carbonyl (C=O) of the ester and the lactam, the N-H bond, and the aromatic C-H bonds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Logical Workflow for Analytical Method Development
The following diagram illustrates the logical flow from compound synthesis to a fully validated analytical method.
References
- 1. pharmtech.com [pharmtech.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verjournal.com [verjournal.com]
- 5. jpsbr.org [jpsbr.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1] Its benzothiazine core is a privileged scaffold in medicinal chemistry, appearing in molecules designed to treat a range of conditions, including neurological disorders, cancer, and cardiovascular diseases. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potent dynamin GTPase and Na+/H+ exchange inhibitors.
Key Applications in Pharmaceutical Synthesis
The unique structural features of this compound make it an ideal starting material for the development of targeted therapeutics. Two prominent areas of application are the synthesis of dynamin GTPase inhibitors and Na+/H+ exchange inhibitors.
Dynamin GTPase Inhibitors
Dynamin is a large GTPase essential for clathrin-mediated endocytosis and vesicle trafficking.[2] Its dysregulation has been implicated in various diseases, including certain cancers and neurodegenerative disorders. Molecules that can modulate dynamin activity are therefore of significant interest as potential therapeutics. Derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid have been shown to be effective inhibitors of dynamin's GTPase activity.
Na+/H+ Exchange (NHE) Inhibitors
The sodium-hydrogen exchanger (NHE) is a family of transmembrane proteins involved in regulating intracellular pH and sodium concentration.[3] Over-activation of NHE, particularly the NHE1 isoform, is associated with cellular damage in conditions such as cardiac hypertrophy and ischemia-reperfusion injury.[4][5] By inhibiting NHE, it is possible to prevent the intracellular accumulation of sodium and subsequent calcium overload, thereby protecting cells from injury. N-(3-oxo-3,4-dihydro-2H-benzo[1][6]thiazine-6-carbonyl)guanidines, synthesized from the title intermediate, have been identified as potent NHE inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds synthesized from this compound derivatives.
| Compound Class | Target | Representative Compound | IC50 (µM) | Reference |
| Dynamin GTPase Inhibitor | Dynamin | Substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][6]thiazine-6-carboxylic acid analog | 1.3 ± 0.5 | |
| Na+/H+ Exchange Inhibitor | Na+/H+ Exchanger | N-(3-oxo-3,4-dihydro-2H-benzo[1][6]thiazine-6-carbonyl)guanidine | Potent activity reported |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for the title intermediate based on established methods for analogous benzothiazine structures. The synthesis involves the reaction of methyl 4-amino-3-mercaptobenzoate with an appropriate C2 synthon, followed by cyclization.
Materials:
-
Methyl 4-amino-3-mercaptobenzoate
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acylation: To a solution of methyl 4-amino-3-mercaptobenzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.
-
Cyclization: Dissolve the crude intermediate in methanol and add a solution of sodium methoxide (1.5 eq) in methanol.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of a Substituted Benzylidene-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid (Dynamin GTPase Inhibitor)
This protocol outlines the synthesis of a representative dynamin GTPase inhibitor from the title intermediate.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 3-carboxybenzaldehyde)
-
Piperidine
-
Ethanol
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Knoevenagel Condensation: To a solution of this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester of the benzylidene derivative.
-
Hydrolysis: Dissolve the crude methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted benzylidene-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for pharmaceutical intermediates.
Caption: Dynamin GTPase signaling and inhibition.
Caption: Na+/H+ exchange pathway and its inhibition.
References
- 1. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are NHE inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Sodium ion/hydrogen ion exchange inhibition: a new pharmacologic approach to myocardial ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for High-Throughput Screening of 1,4-Benzothiazine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays on 1,4-benzothiazine libraries to identify and characterize novel bioactive compounds. The protocols focus on three key therapeutic areas where 1,4-benzothiazines have shown significant promise: anticancer, antimicrobial, and enzyme inhibition.
Introduction
1,4-Benzothiazine and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] Their structural scaffold is a key pharmacophore in a variety of medicinally important molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. High-throughput screening (HTS) is a crucial methodology in drug discovery for rapidly evaluating large chemical libraries, such as those comprised of 1,4-benzothiazine derivatives, to identify promising lead compounds for further development.
These application notes provide standardized protocols for cell-based and biochemical assays amenable to HTS formats, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Application Note 1: Anticancer Activity Screening
Objective: To identify 1,4-benzothiazine derivatives with cytotoxic or cytostatic activity against cancer cell lines through a high-throughput cell viability assay.
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells. This assay is readily adaptable to a high-throughput format for screening large compound libraries.
Experimental Protocol: High-Throughput MTT Assay
Materials:
-
1,4-Benzothiazine compound library dissolved in DMSO
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Sterile 96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells, then resuspend in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 100 µL of the cell suspension into each well of a 96-well plate (or an appropriate volume for a 384-well plate).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the 1,4-benzothiazine compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Summarize the 50% inhibitory concentration (IC₅₀) values for the screened compounds in a structured table.
| Compound ID | Structure (if available) | Cancer Cell Line | IC₅₀ (µM) |
| BTZ-001 | A549 | 15.2 | |
| BTZ-002 | A549 | 28.7 | |
| BTZ-003 | A549 | 8.5 | |
| BTZ-004 | MCF-7 | 12.1 | |
| BTZ-005 | MCF-7 | 35.4 | |
| Doxorubicin (Control) | A549 | 0.8 | |
| Doxorubicin (Control) | MCF-7 | 0.5 |
Experimental Workflow
Caption: High-throughput screening workflow for anticancer activity using the MTT assay.
Application Note 2: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 1,4-benzothiazine derivatives against various bacterial and fungal strains in a high-throughput format.
Assay Principle: The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents. The assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The Resazurin Microtiter Assay (REMA) can be used as a colorimetric indicator of microbial viability, where metabolically active cells reduce the blue resazurin to pink resorufin.
Experimental Protocol: High-Throughput Broth Microdilution Assay (REMA)
Materials:
-
1,4-Benzothiazine compound library dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth medium.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Plating:
-
Prepare serial two-fold dilutions of the 1,4-benzothiazine compounds in the broth medium directly in the microtiter plates.
-
Include a positive control (a known antimicrobial agent), a negative/growth control (inoculum without compound), and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Resazurin Addition and Incubation:
-
After the initial incubation, add 10 µL of the resazurin solution to each well.
-
Incubate for an additional 2-4 hours, or until a color change is observed in the growth control wells.
-
-
MIC Determination:
-
Visually inspect the plates. The MIC is the lowest compound concentration in the well that remains blue (no color change to pink).
-
Alternatively, measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.
-
Data Presentation
Present the Minimum Inhibitory Concentration (MIC) values in a clear, tabular format.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BTZ-101 | 8 | >128 | 32 |
| BTZ-102 | 16 | 64 | 128 |
| BTZ-103 | 4 | >128 | 16 |
| BTZ-104 | 32 | 128 | 64 |
| BTZ-105 | >128 | >128 | >128 |
| Ampicillin (Control) | 0.5 | 4 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Experimental Workflow
Caption: High-throughput screening workflow for antimicrobial susceptibility testing.
Application Note 3: Enzyme Inhibition Screening
Objective: To identify and characterize 1,4-benzothiazine derivatives that inhibit the activity of a specific enzyme target, such as Epidermal Growth Factor Receptor (EGFR) kinase.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during an enzymatic reaction. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity. This assay is highly sensitive and suitable for HTS of kinase inhibitors.
Experimental Protocol: High-Throughput EGFR Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
1,4-Benzothiazine compound library dissolved in DMSO
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of the 1,4-benzothiazine compounds from the library into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of EGFR kinase in kinase reaction buffer.
-
Prepare a solution of the Poly(Glu,Tyr) substrate and ATP in kinase reaction buffer.
-
Add the EGFR kinase solution to the wells containing the compounds and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate luminometer.
-
Data Presentation
Report the 50% inhibitory concentration (IC₅₀) values for the screened compounds in a tabular format.
| Compound ID | EGFR Kinase IC₅₀ (nM) |
| BTZ-201 | 75 |
| BTZ-202 | 250 |
| BTZ-203 | 32 |
| BTZ-204 | 150 |
| BTZ-205 | >1000 |
| Staurosporine (Control) | 10 |
Signaling Pathway and Assay Workflow
Caption: EGFR signaling pathway and the corresponding HTS workflow for inhibitor screening.
References
Application Notes and Protocols for Evaluating Benzothiazines as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental evaluation of benzothiazine derivatives as potential enzyme inhibitors. The protocols outlined below cover essential assays for determining inhibitory potency and elucidating the mechanism of action, crucial steps in the drug discovery and development pipeline.
Overview of Benzothiazines as Enzyme Inhibitors
Benzothiazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have been synthesized and investigated for their potential to inhibit a range of enzymes implicated in human diseases. These include, but are not limited to, monoamine oxidases (MAOs) for neurological disorders, acetylcholinesterase (AChE) for Alzheimer's disease, tyrosinase for hyperpigmentation, and cyclooxygenases (COX) for inflammation.[1][2] The evaluation of these compounds as enzyme inhibitors is a critical step in identifying promising therapeutic leads.
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a library of benzothiazine compounds for their enzyme inhibitory potential typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis of promising candidates.
Caption: General workflow for the evaluation of benzothiazine enzyme inhibitors.
Data Presentation: Inhibitory Potency of Benzothiazine Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various benzothiazine derivatives against different enzyme targets.
Table 1: Inhibition of Monoamine Oxidase (MAO) by Benzothiazine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 9i | MAO-A | 0.11 ± 0.005 | [3] |
| 3 | MAO-B | 0.21 ± 0.01 | [3] |
| 9e | MAO-A | 1.04 ± 0.01 | [4] |
| 9h | MAO-B | 1.03 ± 0.17 | [4][5] |
| 4d | MAO-B | 0.0046 | [6] |
| 5e | MAO-A | 0.132 | [6] |
Table 2: Inhibition of Acetylcholinesterase (AChE) by Benzothiazine Derivatives
| Compound ID | IC50 (µM) | Reference |
| 5Bd | 8.48 (cortex) | [7] |
| 3i | 0.027 | [8] |
| 3j | 0.025 | [8] |
| Donepezil (Ref.) | 0.021 | [8] |
Table 3: Inhibition of Cyclooxygenase (COX) by Benzothiazine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |
| BS23 | COX-1 | 241.64 ± 4.2 | 0.05 | [9] |
| COX-2 | 13.19 ± 2.1 | [9] | ||
| BS26 | COX-1 | 128.73 ± 9.1 | 0.14 | [9] |
| COX-2 | 18.20 ± 4.3 | [9] | ||
| BS28 | COX-1 | 95.88 ± 5.7 | 0.13 | [9] |
| COX-2 | 12.46 ± 1.9 | [9] | ||
| Meloxicam (Ref.) | COX-1 | 267.71 ± 8.1 | 0.42 | [9] |
| COX-2 | 112.67 ± 3.3 | [9] |
Table 4: Inhibition of Tyrosinase by Benzothiazole Derivatives
| Compound ID | Substrate | IC50 (µM) | Reference |
| 1b | L-DOPA | 0.2 ± 0.01 | [10] |
| 10 | L-tyrosine | 1.60 | [11] |
| 15 | L-tyrosine | 18.09 | [11] |
| Kojic Acid (Ref.) | L-tyrosine | 27.41 | [11] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.
Caption: Principle of the Ellman's method for AChE activity.
Materials and Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
AChE enzyme solution (e.g., from Electrophorus electricus)
-
Benzothiazine inhibitor stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (or solvent for test compound).
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of benzothiazine inhibitor solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[9]
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay
This is a fluorometric assay to screen for MAO-A and MAO-B inhibitors.
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H2O2. The H2O2 is then detected using a fluorometric method, where its production is proportional to MAO activity.
Materials and Reagents:
-
MAO Assay Buffer
-
MAO-A and MAO-B enzymes
-
p-Tyramine (substrate)
-
Fluorometric probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)
-
Benzothiazine inhibitor stock solutions (in DMSO)
-
Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor) as positive controls
-
96-well black microplate
-
Fluorescence microplate reader
Procedure (96-well plate format):
-
Enzyme and Inhibitor Preparation: Dilute MAO-A and MAO-B enzymes to the desired concentration in MAO Assay Buffer. Prepare serial dilutions of the benzothiazine inhibitors.
-
Plate Setup:
-
Control: 45 µL of diluted MAO-A or MAO-B + 5 µL of solvent.
-
Test Sample: 45 µL of diluted MAO-A or MAO-B + 5 µL of benzothiazine inhibitor solution.
-
Positive Control: 45 µL of diluted MAO-A + 5 µL of Clorgyline; or 45 µL of diluted MAO-B + 5 µL of Pargyline.
-
-
Pre-incubation: Mix and incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]
-
Prepare Reaction Mix: Prepare a master mix containing the p-tyramine substrate, fluorometric probe, and HRP in MAO Assay Buffer.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time.[13]
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Determine the % inhibition and IC50 values as described for the AChE assay.
Tyrosinase Inhibition Assay
This is a spectrophotometric assay to measure the inhibition of tyrosinase, a key enzyme in melanin synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product, dopachrome. The formation of dopachrome can be monitored by measuring the absorbance at 475 nm.
Materials and Reagents:
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
Mushroom tyrosinase solution
-
10 mM L-DOPA solution
-
Benzothiazine inhibitor stock solutions (in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Plate Setup:
-
Test Wells: Add buffer, tyrosinase solution, and benzothiazine inhibitor at various concentrations.
-
Control Well: Add buffer, tyrosinase solution, and solvent.
-
Blank Well: Add buffer only.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[7]
-
Initiate Reaction: Add L-DOPA solution to all wells to start the reaction.[7]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.[7]
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the % inhibition and IC50 values as described previously.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to screen for inhibitors of COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials and Reagents:
-
0.1 M Tris-HCl Buffer (pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Benzothiazine inhibitor stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Plate Setup:
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL benzothiazine inhibitor solution.
-
-
Pre-incubation: Incubate the plate for a few minutes at room temperature.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells except the background wells.
-
Measurement: Immediately measure the absorbance at 590 nm.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the % inhibition and IC50 values as previously described.
Mechanism of Inhibition Studies
For promising inhibitors, it is essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Principle: Enzyme kinetics are studied by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten to determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki).
Caption: Workflow for determining the mechanism of enzyme inhibition.
Procedure:
-
Perform the enzyme assay as described above, but with varying concentrations of both the substrate and the benzothiazine inhibitor.
-
For each inhibitor concentration, generate a Michaelis-Menten curve by plotting the initial reaction velocity (V) against the substrate concentration ([S]).
-
Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.
-
Calculate the inhibition constant (Ki) using appropriate equations for the determined mechanism of inhibition.
Signaling Pathways
Understanding the biological context of the target enzyme is crucial. Below are simplified diagrams of relevant signaling pathways.
Cholinergic Synaptic Transmission and AChE Inhibition
In conditions like Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[8][14][15]
Caption: AChE inhibition by benzothiazines in the cholinergic synapse.
Monoamine Oxidase and Neurological Disorders
MAOs are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAOs can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and other neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound belonging to the benzothiazine class, which is of significant interest in pharmaceutical research.[1] Benzothiazine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]
Due to its hydrophobic nature, proper formulation of this compound is critical for obtaining accurate and reproducible results in biological assays. This document provides detailed application notes and protocols for the preparation of this compound for both in vitro and in vivo studies.
Data Presentation: Physicochemical and Biological Properties
Quantitative data for this compound is not extensively available in the public domain. The following tables provide a summary of known data for the closely related carboxylic acid form and estimated or typical values for the methyl ester, which should be experimentally verified.
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₉NO₃S | PubChem |
| Molecular Weight | 223.25 g/mol | PubChem |
| Appearance | Expected to be a solid | General knowledge |
| Solubility of Carboxylic Acid form in aqueous buffer (pH 7.4) | >31.4 µg/mL | [5] |
| Estimated Solubility of Methyl Ester in DMSO | 10-50 mg/mL | Based on typical solubility of similar heterocyclic compounds. Experimental verification is required. |
| Estimated Solubility of Methyl Ester in Ethanol | Poor | Based on general solubility of related benzothiazine derivatives. |
Table 2: Biological Activity Profile (Hypothetical/Based on Related Compounds)
| Assay Type | Target/Cell Line | Estimated IC₅₀/EC₅₀ | Note |
| Anti-inflammatory | COX-2 Enzyme Assay | 1-10 µM | Based on activities of other 1,4-benzothiazine derivatives. |
| Anticancer | A549 (Lung Cancer) | 5-25 µM | Based on activities of other 1,4-benzothiazine derivatives. |
| Anticancer | MCF-7 (Breast Cancer) | 10-50 µM | Based on activities of other 1,4-benzothiazine derivatives. |
Note: The IC₅₀/EC₅₀ values are hypothetical and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for hydrophobic compounds in biological screening.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of the compound using its molecular weight (223.25 g/mol ).
-
For 1 mL of a 10 mM stock solution, weigh out 2.23 mg of the compound.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of the compound and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution at room temperature until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect to ensure no particulates remain.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for cell-based assays, ensuring the final DMSO concentration remains non-toxic to cells (typically ≤ 0.5%).
Materials:
-
10 mM stock solution of the compound in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium. This helps to minimize precipitation.
-
-
Serial Dilution:
-
For a dose-response experiment, perform serial dilutions of the intermediate solution in cell culture medium.
-
For example, in a 96-well plate, add 100 µL of the 100 µM working solution to the first well.
-
Add 50 µL of cell culture medium to the subsequent wells.
-
Transfer 50 µL from the first well to the second, mix well, and continue this 2-fold serial dilution across the plate.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.
-
Protocol 3: Formulation for In Vivo Studies
Due to its hydrophobicity, formulating this compound for in vivo administration requires solubilizing agents. Below are two common approaches.
Method A: Co-Solvent Formulation
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Dissolution:
-
Dissolve the required amount of the compound in DMSO (e.g., to 5-10% of the final volume).
-
Add PEG 400 (e.g., to 30-40% of the final volume) and vortex until a clear solution is formed.
-
Add Tween 80 (e.g., to 5% of the final volume) and mix.
-
-
Final Dilution:
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
The final formulation (e.g., 10% DMSO, 40% PEG 400, 5% Tween 80, 45% saline) should be clear.
-
Method B: Cyclodextrin-Based Formulation
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or saline
-
Sterile vials and syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline.
-
-
Complexation:
Mandatory Visualizations
Caption: Potential anti-inflammatory mechanism of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the this compound core structure?
A1: The most prevalent and logical synthetic strategy involves a two-step process. The first step is the acylation of a 2-aminothiophenol derivative, in this case, methyl 4-amino-3-mercaptobenzoate, with chloroacetyl chloride. This is followed by an intramolecular cyclization of the resulting N-(4-carbomethoxy-2-mercaptophenyl)-2-chloroacetamide intermediate, typically in the presence of a base, to yield the desired 3-oxo-1,4-benzothiazine ring system.
Q2: I am observing a significant amount of a high molecular weight byproduct that is insoluble. What is it likely to be?
A2: This is a common issue in reactions involving 2-aminothiophenol derivatives. The likely culprit is the oxidative dimerization or polymerization of your starting material, methyl 4-amino-3-mercaptobenzoate. The thiol group is susceptible to oxidation, which can form disulfide bridges, leading to dimers and higher-order polymers.
Q3: My cyclization step is not proceeding to completion, and I am isolating the uncyclized intermediate. How can I drive the reaction forward?
A3: Incomplete cyclization can be due to several factors. The choice of base and its strength are critical for the deprotonation of the thiol and/or the amide nitrogen to facilitate the intramolecular nucleophilic attack. The reaction temperature may be insufficient to overcome the activation energy of the cyclization. Additionally, the solvent can play a crucial role in the solubility of the intermediate and the effectiveness of the base.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Chloroacetyl chloride is highly corrosive and lachrymatory and should be handled with extreme care in a well-ventilated fume hood. 2-Aminothiophenol derivatives can be toxic and have unpleasant odors. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted in a fume hood.
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Oxidation of Starting Material: The methyl 4-amino-3-mercaptobenzoate is prone to oxidation, leading to disulfide-linked dimers and reducing the amount of starting material available for the desired reaction. | - Use freshly prepared or purified methyl 4-amino-3-mercaptobenzoate.- Degas solvents before use.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete Acylation: The initial reaction with chloroacetyl chloride may not have gone to completion. | - Ensure slow, dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction.- Use a slight excess of chloroacetyl chloride.- Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Inefficient Cyclization: The base may not be strong enough, or the reaction conditions may not be optimal for the intramolecular ring closure. | - Experiment with different bases of varying strengths (e.g., potassium carbonate, sodium hydride, sodium ethoxide).- Increase the reaction temperature or prolong the reaction time.- Choose a solvent that facilitates both the solubility of the intermediate and the efficacy of the base (e.g., DMF, DMSO, ethanol). |
| Product Degradation: The target molecule may be unstable under the reaction or workup conditions. | - Avoid excessively high temperatures or prolonged reaction times once the product has formed.- Perform the workup and purification steps promptly after the reaction is complete. |
| Losses During Purification: The product may be lost during extraction or chromatography. | - Optimize the extraction procedure by adjusting the pH of the aqueous layer.- Select an appropriate solvent system for column chromatography to ensure good separation from impurities. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Oxidative Dimerization of Starting Material: As mentioned, the thiol group can oxidize to form a disulfide. | - Implement the suggestions for preventing oxidation of the starting material outlined in the "Low Yield" section. |
| Intermolecular Reactions: The acylated intermediate may react with another molecule of the starting material or another intermediate instead of cyclizing intramolecularly. | - Use high dilution conditions for the cyclization step to favor the intramolecular reaction pathway.- Add the base slowly to the solution of the intermediate. |
| Reaction with Solvent: Reactive intermediates may react with the solvent, especially if protic solvents are used in the presence of a strong base. | - Consider using aprotic solvents for the cyclization step, such as DMF or THF. |
Data Presentation
The following table summarizes yields for the synthesis of various 1,4-benzothiazine derivatives under different conditions, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-Aminothiophenol and β-keto esters/β-diketones | Microwave irradiation, basic alumina, solvent-free | 69-85 | [1] |
| 2-Aminothiophenols and 1,3-dicarbonyl compounds | Hydrazine hydrate, solvent-free, 10 min | 83-96 | [1] |
| 2-Aminothiophenols and 1,3-dicarbonyl compounds | Baker's yeast, methanol, ultrasonic irradiation | 51-82 | [1] |
| Substituted diaryl disulfides and 1,3-dicarbonyl compounds | β-cyclodextrin, water, 50 min | 70-91 | [1] |
| 2-Aminothiophenols and bromopyruvic acid | Diethyl ether, 0 °C, 1 h | 75 | [2] |
Experimental Protocols
While a specific literature protocol for the synthesis of this compound was not identified, the following general procedure is proposed based on the synthesis of analogous compounds.
Step 1: Synthesis of N-(4-carbomethoxy-2-mercaptophenyl)-2-chloroacetamide (Intermediate)
-
Dissolve methyl 4-amino-3-mercaptobenzoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the cooled solution of the aminothiophenol derivative.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude N-(4-carbomethoxy-2-mercaptophenyl)-2-chloroacetamide intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetone).
-
Add a base (e.g., potassium carbonate (2.0 eq) or sodium ethoxide (1.1 eq)).
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A general workflow for troubleshooting the synthesis of the target molecule.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence [beilstein-journals.org]
Technical Support Center: Improving the Solubility of Benzothiazine Compounds for In Vitro Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of benzothiazine compounds in in vitro experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to assist in your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with benzothiazine compounds.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer or cell culture media. | The final concentration of the compound exceeds its aqueous solubility limit. This is a common issue with hydrophobic compounds, often referred to as "crashing out."[1][2] | - Decrease Final Concentration: Determine the maximum soluble concentration by performing a solubility test and work below this limit.[1][2] - Optimize Dilution Technique: Employ a stepwise or serial dilution. Create an intermediate dilution in a small volume of pre-warmed media before adding it to the final volume. Add the compound stock dropwise while gently vortexing the media.[1][2][3] - Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1] |
| Precipitate forms over time in the incubator. | - Temperature Shift: Moving from room temperature preparation to a 37°C incubator can affect solubility. - pH Shift: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[1] - Media Evaporation: Evaporation in long-term cultures can concentrate the compound beyond its solubility limit.[1] | - Pre-equilibrate Solutions: Ensure all solutions are at the experimental temperature before mixing. - Buffer the Medium: Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH.[1] - Prevent Evaporation: Ensure proper incubator humidification and use sealed plates for long-term experiments.[4] |
| Inconsistent or non-reproducible bioassay results. | - Poor Solubility: The compound may be precipitating or forming aggregates, leading to an unknown and variable effective concentration.[5] - Compound Instability: The benzothiazine derivative may be degrading in the assay medium. | - Confirm Solubility: Visually inspect for precipitates and consider performing a solubility assessment under your specific assay conditions. - Assess Compound Stability: Perform a time-course experiment to measure the compound's concentration in the assay medium over the duration of the experiment using an appropriate analytical method like HPLC. |
| Cloudiness or film observed on the surface of the culture media. | - Microbial Contamination: Bacteria, yeast, or fungi can cause turbidity in the media.[4] - Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the media to form insoluble complexes.[6] | - Check for Contamination: Inspect the culture under a microscope for any signs of microbial growth.[4] - Test in Simpler Buffer: Evaluate the compound's solubility in a simple buffer like PBS to determine if media components are the cause. Consider using a different basal media formulation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to dissolve a novel, poorly soluble benzothiazine compound for a cell-based assay?
A1: The recommended starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[3][7] A concentration of 10-100 mM is typical. This stock solution can then be serially diluted in pre-warmed (37°C) cell culture medium to achieve the final desired concentration. It is crucial to keep the final DMSO concentration in the assay low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q2: My benzothiazine compound precipitates from the DMSO stock solution upon storage at -20°C. What should I do?
A2: This can happen if the compound's solubility in DMSO decreases at lower temperatures or if the DMSO has absorbed water. To resolve this, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to redissolve the compound before use. To prevent this, consider storing your stock solutions in smaller, single-use aliquots to minimize freeze-thaw cycles. Using anhydrous DMSO for preparing stock solutions can also help.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro studies?
A3: Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, precipitates. It represents a supersaturated state and is often higher than the thermodynamic solubility. Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. For initial high-throughput screening and most cell-based assays, kinetic solubility is often the more practical and relevant measure. However, thermodynamic solubility is a more fundamental property and becomes more important in later stages of drug development.[5]
Q4: Are there alternatives to DMSO for dissolving my benzothiazine compound?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol or dimethylformamide (DMF). However, their potential for cellular toxicity at various concentrations must be carefully evaluated for your specific cell line. The choice of solvent will depend on the specific chemical structure of your benzothiazine derivative.
Q5: How can I determine the maximum soluble concentration of my compound in my cell culture medium?
A5: You can perform a simple visual solubility test. Prepare a series of dilutions of your compound from a concentrated stock solution into your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Visually inspect for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate maximum soluble concentration.[1]
Quantitative Data on Benzothiazine Solubility
The solubility of benzothiazine derivatives can vary significantly based on their specific structure and the solvent system used. The following tables provide a summary of reported solubility data for some well-known benzothiazine-containing drugs.
Table 1: Solubility of Meloxicam
| Solvent | Solubility | Reference(s) |
| Water | ~4 µg/mL | |
| Ethanol | ~0.2 mg/mL | |
| Propylene Glycol | ~0.2 mg/mL | |
| Polyethylene Glycol 400 (PEG 400) | ~7 mg/mL | |
| DMSO | ~20 mg/mL | [8] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8] |
| Phosphate Buffer (pH 7.4) | Higher than in water | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Table 2: Solubility of Piroxicam
| Solvent | Solubility | Reference(s) |
| Water | ~23 mg/L (at 22°C) | [7] |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Oleic Acid | 12.6 mg/mL | [2] |
| Tween-80 | 17.8 mg/mL | [2] |
| Propylene Glycol | ~1.08 mg/mL | [2] |
| 0.1 M HCl (pH 1.2) | 0.83 mg/mL | [9] |
| Acetate Buffer (pH 4.5) | 0.022 mg/mL | [9] |
| Phosphate Buffer (pH 6.8) | 0.47 mg/mL | [9] |
Table 3: Solubility of Lornoxicam
| Solvent | Solubility | Reference(s) |
| Water | Low | [10] |
| Phosphate Buffer (pH 7.4) | 15.5 µg/mL | [11] |
| DMSO | High | [12] |
| N-methylpyrrolidone (NMP) | High | [12] |
| Polyethylene Glycol 400 (PEG 400) | Moderate | [12] |
Table 4: Solubility of Sudoxicam
| Solvent | Solubility | Reference(s) |
| DMSO | 10 mM (~3.3 mg/mL) | [13] |
Key Experimental Protocols
Here are detailed methodologies for common techniques used to improve the solubility of benzothiazine compounds for in vitro studies.
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol describes the standard method for preparing a benzothiazine compound for use in in vitro assays.
Caption: Workflow for preparing benzothiazine compound solutions for in vitro assays.
Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of the solid benzothiazine compound using an analytical balance.
-
Preparing the Stock Solution: Dissolve the compound in an appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate in a water bath to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles of the entire stock.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Preparing Working Solutions: When ready to use, thaw a single aliquot at room temperature.
-
Intermediate Dilution: Perform an initial dilution of the stock solution into pre-warmed (37°C) sterile cell culture medium or assay buffer. It is recommended to add the DMSO stock to the aqueous medium while gently vortexing to facilitate rapid dispersion.
-
Serial Dilutions: From the intermediate dilution, perform further serial dilutions in pre-warmed medium to obtain the final desired working concentrations.
-
Addition to Assay: Add the final diluted solutions to your assay plates. Ensure a consistent final DMSO concentration across all wells, including a vehicle control.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method to determine an appropriate co-solvent system to increase the solubility of a benzothiazine compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
"troubleshooting side reactions in the synthesis of 3-oxo-1,4-benzothiazines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-oxo-1,4-benzothiazines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 3-oxo-1,4-benzothiazines, providing potential causes and recommended solutions.
FAQ 1: I am observing a very low yield or no product formation. What are the likely causes?
Low or no yield in the synthesis of 3-oxo-1,4-benzothiazines can stem from several factors, ranging from the quality of starting materials to the reaction conditions.
-
Purity of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation. The presence of the disulfide dimer, 2,2'-disulfanediyldianiline, in the starting material will reduce the amount of active reagent available for the desired reaction. It is advisable to use freshly purified 2-aminothiophenol or store it under an inert atmosphere.
-
Reaction Atmosphere: The presence of atmospheric oxygen can promote the oxidative dimerization of 2-aminothiophenol as a significant side reaction.[1] To minimize this, it is recommended to degas the solvent and perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Reaction Temperature: The cyclization step to form the benzothiazine ring may require elevated temperatures. If the reaction is performed at too low a temperature, the formation of the uncyclized intermediate may be favored, or the reaction rate may be impractically slow.
-
Choice of Base: When using haloacetyl halides as the acylating agent, a base is required to neutralize the hydrogen halide formed. An inappropriate base (too weak or too sterically hindered) may not efficiently facilitate the reaction. Common bases include triethylamine or potassium carbonate.
FAQ 2: My final product is contaminated with a significant impurity. How can I identify and avoid it?
The most common impurity is the disulfide dimer of 2-aminothiophenol.
-
Identification: This impurity, 2,2'-disulfanediyldianiline, is often a crystalline solid and can be identified by standard analytical techniques such as NMR and mass spectrometry.
-
Avoidance: As mentioned previously, the formation of this byproduct is due to the oxidation of the starting material.[1] Employing an inert atmosphere during the reaction and using high-purity, fresh 2-aminothiophenol are the most effective preventative measures.
-
Removal: If the disulfide has formed, it can often be separated from the desired 3-oxo-1,4-benzothiazine product by column chromatography. The polarity difference between the dimer and the product usually allows for effective separation.
FAQ 3: I have isolated a compound that is not my desired product, but seems to be an intermediate. What could it be?
In some cases, the reaction may stall at an intermediate stage, particularly if the cyclization step is not favored under the chosen conditions.
-
Uncyclized Amide Intermediate: When reacting 2-aminothiophenol with a haloacetyl halide, an initial N-acylation occurs. If the subsequent intramolecular S-alkylation (cyclization) does not proceed, you may isolate the N-(2-mercaptophenyl)-2-haloacetamide intermediate. This can be promoted by optimizing the reaction temperature and base.
-
Ring-Opened Maleic Anhydride Adduct: In the reaction with maleic anhydride, an initial acylation of the amino group leads to the formation of o-mercaptomaleanilic acid.[2] This intermediate requires cyclization, often facilitated by dehydrating conditions or heating, to form the final 3-oxo-1,4-benzothiazine-2-acetic acid.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Impure 2-aminothiophenol | Use freshly purified starting material. |
| Presence of oxygen | Conduct the reaction under an inert atmosphere (N₂ or Ar). | |
| Insufficient temperature | Increase the reaction temperature to promote cyclization. | |
| Inappropriate base | Use a suitable base like triethylamine or potassium carbonate. | |
| Major Impurity Present | Oxidative dimerization of 2-aminothiophenol | Exclude oxygen from the reaction; purify the final product by chromatography. |
| Intermediate Isolated | Incomplete cyclization | Increase reaction temperature or time; consider a different solvent or base. |
| Stalled maleic anhydride reaction | Heat the intermediate to promote dehydration and cyclization. |
Key Experiments: Detailed Methodologies
Below are detailed protocols for common synthetic routes to 3-oxo-1,4-benzothiazine derivatives.
Experiment 1: Synthesis of 2H-benzo[b][3][4]thiazin-3(4H)-one from 2-Aminothiophenol and Chloroacetyl Chloride
This method involves the acylation of 2-aminothiophenol followed by intramolecular cyclization.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiophenol (1 eq.) in a suitable solvent such as acetone or dichloromethane under a nitrogen atmosphere.
-
Add a base, such as triethylamine (1.1 eq.), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 9-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and stir for 30 minutes.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Experiment 2: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][3][4]-thiazin-2-yl)acetic acid from 2-Aminothiophenol and Maleic Anhydride
This synthesis proceeds via the formation of an amic acid intermediate followed by cyclization.[2]
Procedure:
-
Dissolve maleic anhydride (1.1 eq.) in a solvent like diethyl ether or toluene.
-
Add 2-aminothiophenol (1 eq.) to the solution and stir at room temperature. The intermediate, o-mercaptomaleanilic acid, may precipitate.
-
After stirring for several hours, the intermediate can be isolated or the reaction mixture can be heated under reflux to induce cyclization and dehydration.
-
Monitor the reaction by TLC.
-
After cooling, the product may precipitate and can be collected by filtration.
-
Wash the solid with a cold solvent and dry to obtain the desired product.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3-oxo-1,4-benzothiazines.
Diagram 2: Main Reaction vs. Side Reaction
Caption: Competition between the desired synthesis and oxidative dimerization.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis problems.
References
- 1. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for the synthesis of benzothiazines using ultrasound"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reaction conditions in the synthesis of benzothiazines using ultrasound.
Troubleshooting Guide
This guide addresses common issues encountered during the ultrasound-assisted synthesis of benzothiazines, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Ultrasonic Power: The energy delivered to the reaction mixture is below the cavitation threshold, leading to poor activation.[1][2] | - Increase the power output of the ultrasonic processor. - Ensure the ultrasonic probe is submerged to an appropriate depth in the reaction mixture. - For ultrasonic baths, ensure the reaction vessel is placed at a point of maximum energy transmission (an anti-node). |
| Improper Reaction Temperature: High temperatures can decrease cavitation intensity by increasing the solvent's vapor pressure.[1] Low temperatures might not be optimal for the specific reaction kinetics. | - Monitor and control the reaction temperature. Use a cooling bath if necessary to prevent overheating.[3] - Experiment with a range of temperatures to find the optimum for your specific synthesis. | |
| Incorrect Solvent Choice: The physical properties of the solvent, such as viscosity and surface tension, significantly impact cavitation.[3] | - Select a solvent with low viscosity and high surface tension to promote efficient cavitation. - Consider solvent-free conditions, which have been shown to provide excellent yields in some cases.[4] | |
| Catalyst Inactivity or Insufficient Amount: The catalyst may be poisoned, degraded, or used in an insufficient quantity. | - Use a fresh or properly activated catalyst. - Optimize the catalyst loading; both too little and too much can be detrimental. | |
| Degassing of the Solvent: Dissolved gases can cushion the implosion of cavitation bubbles, reducing the sonochemical effect.[1] | - Degas the solvent before starting the reaction by sparging with an inert gas (e.g., argon) or by using a freeze-pump-thaw method. | |
| Formation of Byproducts/Impure Product | Over-sonication: Prolonged exposure to high-intensity ultrasound can lead to the degradation of reactants or products. | - Reduce the sonication time or use pulsed ultrasound to provide cooling periods.[1] - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Incorrect Reactant Stoichiometry: An excess of one reactant can lead to the formation of side products. | - Carefully control the stoichiometry of the reactants. | |
| Presence of Impurities in Starting Materials: Impurities in reactants or solvents can participate in side reactions. | - Use high-purity starting materials and solvents. | |
| Reaction is Not Reproducible | Inconsistent Ultrasonic Setup: Variations in the position of the reaction vessel, probe depth, or power settings can lead to different outcomes. | - Standardize the experimental setup. Mark the position of the vessel in an ultrasonic bath and the depth of the probe for each experiment. - Calibrate the power output of your sonicator if possible. |
| Fluctuations in Temperature: Lack of temperature control can lead to inconsistent reaction rates. | - Use a thermostated bath or a reaction vessel with a cooling jacket to maintain a constant temperature.[3] | |
| Erosion of the Ultrasonic Probe | Cavitation-induced Erosion: The high-velocity microjets and shockwaves generated during cavitation can damage the surface of the probe, especially with prolonged use at high power. | - Use a probe made of a resistant material (e.g., titanium alloy). - Avoid operating at maximum power for extended periods if not necessary. - Regularly inspect the probe for signs of wear. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ultrasound for the synthesis of benzothiazines?
A1: Ultrasound-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), milder reaction conditions (often at room temperature), and improved product yields.[5][6] Many protocols are also more environmentally friendly, sometimes allowing for solvent-free reactions.[4][7]
Q2: How do I choose the right frequency for my synthesis?
A2: The frequency of the ultrasound is a critical parameter.[1] Lower frequencies (20-40 kHz) generate larger, more energetic cavitation bubbles, which are often effective for synthesis.[8] Higher frequencies can also be used, and the optimal frequency may depend on the specific reaction. It is often best to start with the frequency available on standard laboratory equipment and optimize other parameters.
Q3: What is the difference between an ultrasonic bath and a probe sonicator, and which is better for my reaction?
A3: An ultrasonic bath provides indirect sonication, with the energy being transmitted through the water in the bath to the reaction vessel. A probe sonicator provides direct sonication by immersing the probe into the reaction mixture, delivering a much higher and more focused energy intensity. For optimization and small-scale synthesis, a probe sonicator offers better control and higher power density. Ultrasonic baths are suitable for general-purpose cleaning and can be used for synthesis, but the energy distribution can be uneven.
Q4: Can I use any reaction vessel for ultrasound-assisted synthesis?
A4: Standard glassware such as round-bottom flasks can be used. However, for probe sonication, a vessel with a narrow neck can help to prevent the solvent from splashing. It is important to ensure the vessel is securely clamped.
Q5: How important is the temperature of the reaction?
A5: Temperature is a crucial factor. While many ultrasound-assisted reactions can be carried out at room temperature, the process of cavitation itself can generate significant localized heat. An increase in the bulk temperature of the solution can increase the solvent's vapor pressure, which in turn reduces the intensity of the cavitation bubble collapse.[1] Therefore, for many reactions, temperature control with a cooling bath is necessary to achieve optimal and reproducible results.[3]
Experimental Protocols
General Protocol for Ultrasound-Assisted Synthesis of Benzothiazines
This protocol provides a general framework. Specific quantities and conditions should be optimized for each particular reaction.
-
Reactant Preparation: In a suitable reaction vessel, dissolve or suspend the starting materials (e.g., a substituted 2-aminothiophenol and a suitable coupling partner) in the chosen solvent. If a catalyst is required, add it at this stage.
-
Setup of Ultrasonic Equipment:
-
For Probe Sonicator: Immerse the ultrasonic probe into the reaction mixture, ensuring the tip is well below the surface of the liquid but not touching the walls or bottom of the vessel.
-
For Ultrasonic Bath: Place the reaction vessel in the ultrasonic bath, ensuring the water level in the bath is appropriate for efficient energy transfer.
-
-
Sonication: Begin sonication at the desired power and frequency. If necessary, use a cooling bath to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Once the reaction is complete, turn off the sonicator. Isolate the crude product by filtration (if it precipitates) or by extraction after removing the solvent. Purify the product by recrystallization or column chromatography if necessary. Many ultrasound-assisted syntheses of benzothiazines have reported obtaining a pure product without the need for column chromatography.[9]
-
Characterization: Characterize the final product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Quantitative Data
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-substituted Benzothiazoles*
While the target is benzothiazines, data for the closely related benzothiazoles provides valuable insight into the optimization of similar reaction types under ultrasound.
| Entry | Solvent | Catalyst (wt%) | Time (min) | Yield (%) | Reference |
| 1 | DMF | Sulfated tungstate (10) | 25 | 60 | [4] |
| 2 | CH₂Cl₂ | Sulfated tungstate (10) | 25 | 65 | [4] |
| 3 | THF | Sulfated tungstate (10) | 25 | 62 | [4] |
| 4 | DMSO | Sulfated tungstate (10) | 25 | 55 | [4] |
| 5 | Methanol | Sulfated tungstate (10) | 25 | 70 | [4] |
| 6 | Ethanol | Sulfated tungstate (10) | 25 | 75 | [4] |
| 7 | Water | Sulfated tungstate (10) | 25 | 85 | [4] |
| 8 | Solvent-free | Sulfated tungstate (10) | 10 | 98 | [4] |
Reaction of 2-aminothiophenol with benzaldehyde at room temperature under ultrasound irradiation.
Table 2: Comparison of Ultrasound Probe vs. Ultrasonic Bath and Conventional Heating
| Method | Time (min) | Isolated Yield (%) | Reference |
| Ultrasonic Probe | 20 | 83 | [7] |
| Ultrasonic Bath | 30 | 7 | [7] |
| Conventional Heating | 120 | 20 | [7] |
| Conventional Heating | 360 | 60 | [7] |
Synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Visualizations
References
- 1. fycgsonic.com [fycgsonic.com]
- 2. Frequency and power dependence of the sonochemical reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kjscollege.com [kjscollege.com]
- 5. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted synthesis of highly functionalized benzo[1,3]thiazine via Cu-catalyzed intramolecular CH activation reaction from isocyanides, aniline-benzoyl(acetyl) isothiocyanate adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Column Chromatography Issues
Q1: My compound is streaking badly on the silica gel TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate for a polar, heterocyclic compound like this compound can be attributed to several factors:
-
Sample Overload: Applying too much sample to the TLC plate can lead to broad, streaky bands. Try spotting a more dilute solution of your crude product.
-
Compound Acidity/Basicity: The presence of the carboxylic acid impurity (3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid) or the basic nitrogen in the benzothiazine ring can cause interactions with the acidic silica gel, leading to streaking. To mitigate this, you can:
-
Add a small amount of acetic acid or formic acid (0.1-1%) to your eluent to suppress the ionization of acidic impurities.
-
Alternatively, if the compound itself is interacting, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve the spot shape.
-
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound. Experiment with different solvent systems of varying polarity.
Q2: My compound runs at the solvent front on the TLC plate, even with a non-polar eluent. What should I do?
A2: If your compound has a very high Rf value (runs with the solvent front), it indicates that the eluent is too polar, or the stationary phase is not retentive enough. Since this compound is a polar molecule, this is unusual with purely non-polar eluents. Here are some troubleshooting steps:
-
Confirm Eluent Composition: Double-check that you have prepared the eluent with the correct ratio of solvents.
-
Decrease Eluent Polarity: If you are using a mixed solvent system, decrease the proportion of the more polar solvent. For example, if using dichloromethane/methanol, reduce the percentage of methanol.
-
Consider an Alternative Stationary Phase: If adjusting the mobile phase doesn't resolve the issue, consider using a more polar stationary phase, such as alumina, or a reverse-phase silica gel plate where the elution order is inverted.
Q3: I am not getting good separation between my product and an impurity during column chromatography. How can I improve the resolution?
A3: Achieving good separation can be challenging. Here are several strategies to improve resolution:
-
Optimize the Solvent System: A good starting point for column chromatography is an eluent system that gives your product an Rf value of 0.2-0.3 on the TLC plate. Fine-tune the solvent polarity to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute less polar impurities and then your product, followed by more polar impurities.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.
-
Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel before adding it to the column can also improve separation.
Recrystallization Issues
Q4: I'm having trouble finding a suitable solvent for recrystallization. What is a good approach to solvent screening?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Start with Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Good single-solvent candidates for a polar compound like this could include methanol, ethanol, ethyl acetate, or acetone.
-
Consider a Two-Solvent System: If no single solvent is ideal, a two-solvent system can be effective. In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. A common pair for polar compounds is an alcohol and water (e.g., methanol/water or ethanol/water).
Q5: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This can happen if the solution is too concentrated or cools too quickly.
-
Use More Solvent: The concentration of your compound in the hot solution might be too high. Add more of the hot solvent to ensure the compound is fully dissolved before cooling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.
General Purity and Impurity Issues
Q6: What are the likely impurities I might encounter in my sample of this compound?
A6: Based on common synthetic routes for benzothiazines, potential impurities include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: The corresponding carboxylic acid is a common impurity that can arise from the hydrolysis of the methyl ester during the reaction or workup.
-
Decarboxylation Products: Benzothiazine derivatives can sometimes undergo decarboxylation under harsh reaction conditions.
-
N-Alkylated Byproducts: If an alkylating agent is used in a preceding or subsequent step, N-alkylation of the benzothiazine nitrogen can occur as a side reaction.
Data Presentation
Table 1: Column Chromatography Parameters for Purification
| Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| Silica Gel | Dichloromethane / Diethyl Ether | 9 / 1 | [1] |
| Silica Gel | Dichloromethane / Methanol | 95 / 5 |
Table 2: Potential Recrystallization Solvent Systems
| Solvent 1 | Solvent 2 | Application | Notes |
| Water | Methanol | Recrystallization of a structurally similar compound. | Dissolve in a minimal amount of hot methanol and add hot water dropwise until turbidity persists. Then, add a few drops of methanol to clarify and cool slowly. |
| Ethanol | - | General solvent for polar heterocyclic compounds. | Test for solubility at room temperature and boiling point. |
| Ethyl Acetate | - | General solvent for moderately polar compounds. | Test for solubility at room temperature and boiling point. |
| Acetone | - | General solvent for polar compounds. | Test for solubility at room temperature and boiling point. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Dichloromethane/Diethyl Ether 9:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be controlled by applying gentle positive pressure (e.g., with a pump or a syringe).
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Based on solubility tests, choose a suitable single or two-solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) to completely dissolve the solid. Use a boiling stick or magnetic stirrer to ensure even heating and prevent bumping.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Two-Solvent System: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
"addressing poor aqueous solubility of benzothiazole derivatives in biological assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of poor aqueous solubility of benzothiazole derivatives during in vitro biological assays.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Observation: A precipitate forms immediately when the benzothiazole derivative, dissolved in a DMSO stock solution, is added to the aqueous assay buffer or cell culture medium.
Explanation: This phenomenon, often termed "crashing out" or "antisolvent precipitation," is a common issue for hydrophobic compounds like many benzothiazole derivatives.[1][2] It occurs because the compound is stable in the organic DMSO environment but becomes poorly soluble when the DMSO is diluted into the aqueous medium, causing the compound to exceed its aqueous solubility limit and precipitate.[2][3]
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its maximum aqueous solubility. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in the assay buffer.[1] |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.[3] Solution: Employ a serial dilution method. Instead of a single large dilution, perform a stepwise dilution of the stock solution in pre-warmed (e.g., 37°C) assay buffer.[1] Add the compound dropwise while gently vortexing the buffer.[1] |
| Low Temperature of Aqueous Medium | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1] Solution: Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions.[1][3] |
| Suboptimal Final DMSO Concentration | While aiming for a low final DMSO concentration to avoid cellular toxicity (typically ≤ 0.5%), a slightly higher, non-toxic concentration might be necessary to maintain solubility.[3][4] Solution: Test a range of final DMSO concentrations to find the optimal balance between solubility and assay compatibility. |
Issue: Compound Precipitates Over Time in the Incubator
Observation: The assay plate appears clear initially, but after a few hours or days of incubation at 37°C, a crystalline or cloudy precipitate is observed in the wells.
Explanation: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator.
| Potential Cause | Recommended Solution |
| Temperature Shift Effects | Although the media is pre-warmed, subtle temperature fluctuations or prolonged incubation can affect compound stability and solubility. Solution: Ensure the incubator provides a stable and consistent temperature. Pre-equilibrate all solutions to 37°C before use.[3] |
| pH Shift in Culture Medium | Cellular metabolism can alter the pH of the culture medium over time, which can significantly impact the solubility of pH-sensitive benzothiazole derivatives.[1][3] Solution: Monitor the pH of your culture medium. Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[3] Consider more frequent media changes for dense cultures.[1] |
| Interaction with Media Components | The benzothiazole derivative may interact with salts, proteins (especially in serum), or other components in the culture medium, forming insoluble complexes over time.[1][3] Solution: If possible, test different basal media formulations. In some cases, reducing the serum concentration or using serum-free media (if compatible with the cells) may help, although for some compounds, serum proteins can aid solubility. |
| Evaporation | In long-term experiments, evaporation from the wells of a microplate can increase the concentration of the compound, potentially exceeding its solubility limit.[1] Solution: Ensure proper humidification of the incubator. Use plate sealers for long-term assays to minimize evaporation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are many benzothiazole derivatives poorly soluble in aqueous solutions?
A1: Benzothiazole derivatives often possess a rigid, planar, and lipophilic (hydrophobic) aromatic structure.[2][5] This chemical nature leads to strong intermolecular interactions that favor a solid, crystalline state over dissolution in water.[2] While some derivatives may have functional groups that can participate in hydrogen bonding, the overall hydrophobicity of the core structure frequently dominates, leading to low aqueous solubility.[4]
Q2: What is the first and most common step to solubilize a benzothiazole derivative for a biological assay?
A2: The standard initial approach is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds and its general compatibility with many in vitro assays at low final concentrations (typically ≤0.5% v/v).[2][4][6] It is crucial to use high-purity, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound in the stock solution over time.[2][3]
Q3: My compound is still precipitating even at low concentrations. What other solubilization strategies can I try?
A3: If simple dilution of a DMSO stock is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of benzothiazole derivatives. These include the use of co-solvents, surfactants, cyclodextrins, and pH adjustment.
Q4: How do co-solvents and surfactants work to improve solubility?
A4:
-
Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents include ethanol and polyethylene glycols (e.g., PEG 400).[7]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, allowing them to be dispersed in the aqueous medium.[5][8] Examples of biocompatible surfactants include Tween® 20 and Pluronic® F-68.[2]
Q5: What are cyclodextrins and how can they enhance the solubility of benzothiazole derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[9][10] They can form inclusion complexes by encapsulating a poorly water-soluble "guest" molecule, such as a benzothiazole derivative, within their hydrophobic cavity.[9][10] This complexation effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent water solubility.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its high aqueous solubility and low toxicity.[2] Recent studies have shown that complexation with cyclodextrins can enhance the antibacterial efficacy of benzothiazole derivatives.[12]
Q6: Can adjusting the pH of my assay buffer improve the solubility of my benzothiazole derivative?
A6: Yes, if your benzothiazole derivative has ionizable functional groups (e.g., acidic protons or basic amine groups), its solubility will be pH-dependent.[2][4] For a compound with a basic amine group, lowering the pH (making it more acidic) will protonate the amine, forming a more soluble salt. Conversely, for a compound with an acidic group (like a carboxylic acid or a phenolic hydroxyl), increasing the pH (making it more basic) will deprotonate the group, also forming a more soluble salt.[4] It is crucial to ensure that the required pH is compatible with your biological assay and does not affect cell viability or protein function.[2]
Q7: Are there more advanced techniques for highly insoluble benzothiazole derivatives?
A7: For compounds that are particularly challenging to solubilize, nanoparticle-based formulations can be considered. Techniques such as creating nanosuspensions or encapsulating the compound in polymeric nanoparticles can significantly improve aqueous dispersibility and bioavailability.[13][14] These methods often require specialized equipment and formulation expertise.
Data on Solubility Enhancement Strategies
The following table summarizes quantitative data on the improvement of benzothiazole derivative solubility using various techniques.
| Benzothiazole Derivative | Solubilization Technique | Fold Increase in Aqueous Solubility | Reference |
| Riluzole | α-cyclodextrin (1%) | 1.7-fold | [11] |
| Riluzole | Sulfobutylether-β-cyclodextrin (SBE-β-CD) (1%) | 3.7-fold | [11] |
| Phenoxy-benzothiazole-phthalimide hybrid | Methyl-β-cyclodextrin (Me-β-CD) | Forms 1:2 drug-CD complexes, enhancing antimicrobial efficacy, suggesting improved solubility and bioavailability. | [12] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | Limited aqueous formulation development due to high lipophilicity. | Development was hindered by poor solubility. | [15] |
Experimental Protocols
Protocol 1: Preparation of a Benzothiazole Derivative Stock Solution
-
Weighing: Accurately weigh the desired amount of the benzothiazole derivative in a sterile, conical-bottom microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[4]
-
Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation from freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Measurement using UV-Vis Spectrophotometry
This protocol provides a basic method to estimate the kinetic solubility of a compound in a specific buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the benzothiazole derivative in 100% DMSO (e.g., 20 mM).
-
Prepare Buffer: Fill the wells of a 96-well plate with your aqueous assay buffer.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform a serial dilution across the plate to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours), allowing for potential precipitation to occur.
-
Visual Inspection: Visually inspect the plate for the highest concentration that remains clear, without any visible precipitate. This provides a rough estimate of solubility.
-
Spectrophotometric Analysis: To quantify, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate.
-
Measurement: Measure the absorbance of the supernatant at the compound's λmax.
-
Calculation: Compare the absorbance to a standard curve of the compound prepared in a solvent where it is freely soluble (like DMSO or ethanol) to determine the concentration. The highest concentration measured before a significant drop-off (due to precipitation) is the kinetic solubility.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in your aqueous assay buffer. Gentle warming may be required to fully dissolve the HP-β-CD.
-
Prepare Compound Stock: Prepare a concentrated stock solution of the benzothiazole derivative in DMSO as described in Protocol 1.
-
Complexation: Add the DMSO stock solution of the compound to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound often needs to be optimized (e.g., starting with a 10:1 molar excess of HP-β-CD).
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 1-24 hours) at a controlled temperature, often with gentle agitation, to allow for the formation of the inclusion complex.
-
Application: Use this complexed solution for your biological assay, ensuring the final concentrations of both the compound and HP-β-CD are compatible with your experimental system.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Benzothiazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of benzothiazine compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of benzothiazine compounds in a question-and-answer format.
Issue 1: Peak Tailing
Q1: Why are my benzothiazine compound peaks tailing, and how can I resolve this?
A1: Peak tailing is a common issue when analyzing basic compounds like benzothiazines.[1][2] It is often characterized by an asymmetry factor greater than 1.2.[1] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Operate at a lower pH (e.g., 2-4) to protonate the silanol groups and reduce their interaction with the basic benzothiazine compounds.[1][3][4] - Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically bonded to reduce their availability for interaction.[1] - Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active silanol sites.[5] |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to ensure the mass of the analyte injected does not exceed the column's capacity.[1][6] - Decrease Injection Volume: Inject a smaller volume of the sample.[6][7] |
| Column Bed Deformation | - Check for Voids: A void at the column inlet can cause peak tailing. If suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help.[1] Otherwise, the column may need to be replaced.[1] |
| Extra-Column Effects | - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume. |
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Peak Fronting
Q2: My benzothiazine peaks are fronting. What are the likely causes and solutions?
A2: Peak fronting, where the first half of the peak is broader than the second, can occur for several reasons, often related to the sample and its interaction with the mobile phase and column.[8][9]
Potential Causes and Solutions:
| Cause | Solution |
| Sample Overload | - Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak fronting.[8][9] Dilute the sample and reinject. - Decrease Injection Volume: A large injection volume can also cause fronting.[9] Try a smaller injection. |
| Sample Solvent Incompatibility | - Dissolve Sample in Mobile Phase: The solvent used to dissolve the sample may be stronger than the mobile phase, causing the analyte to move through the column too quickly initially.[8][9] Whenever possible, dissolve the sample in the initial mobile phase.[7] |
| Low Column Temperature | - Increase Column Temperature: Operating at too low a temperature can sometimes contribute to poor peak shape.[6] Use a column oven to increase and maintain a stable temperature (e.g., 30-40°C). |
| Column Collapse | - Replace the Column: A collapsed column bed, which can happen with high pH or pressure shocks, can cause fronting.[8][9] This is a permanent issue, and the column will need to be replaced.[10] |
Issue 3: Split Peaks
Q3: I am observing split peaks for my benzothiazine analytes. How can I troubleshoot this?
A3: Split peaks can be caused by issues at the column inlet, sample solvent effects, or co-eluting compounds.[3][11]
Potential Causes and Solutions:
| Cause | Solution |
| Blocked Column Frit or Contamination | - Reverse and Flush Column: If permitted by the manufacturer, reverse and flush the column to remove particulates from the inlet frit.[3] - Use a Guard Column: A guard column can protect the analytical column from contamination. If a guard column is in use, it may need to be replaced. |
| Sample Solvent Incompatibility | - Match Sample Solvent to Mobile Phase: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting.[3] Prepare the sample in the mobile phase or a weaker solvent.[3] |
| Co-eluting Impurity | - Optimize Separation: The split peak may actually be two different, unresolved compounds.[11] Adjust the mobile phase composition or gradient to improve resolution.[11] |
| Column Void | - Replace Column: A void or channel in the column packing can create different flow paths for the sample, resulting in split peaks.[3] This typically requires column replacement.[3] |
Issue 4: Baseline Noise or Drift
Q4: My chromatogram shows a noisy or drifting baseline. What should I check?
A4: A stable baseline is crucial for accurate quantification.[12] Noise or drift can originate from the mobile phase, detector, or pump.[6][7][13]
Potential Causes and Solutions:
| Cause | Solution |
| Mobile Phase Issues | - Degas Mobile Phase: Air bubbles in the system are a common cause of baseline noise.[6][7][13] Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. - Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and high-purity salts.[7][13] - Freshly Prepare Mobile Phase: Aqueous mobile phases can support microbial growth, so prepare them fresh daily.[7] |
| Detector Issues | - Contaminated Flow Cell: Flush the detector flow cell with a strong solvent like methanol or isopropanol.[7][13] - Failing Lamp: A detector lamp nearing the end of its life can cause noise.[6][13] Check the lamp energy and replace if necessary. |
| Pump Malfunction | - Check for Leaks: Leaks in the pump or fittings can cause pressure fluctuations and baseline noise.[6][7] - Faulty Check Valves: Worn or dirty check valves can lead to inconsistent mobile phase delivery. Clean or replace them.[7] |
| Temperature Fluctuations | - Use a Column Oven: Unstable column temperature can cause baseline drift.[6][7] A column oven provides a stable thermal environment. |
Issue 5: Sample Carryover
Q5: I see peaks from my previous injection in my blank runs. How do I eliminate this carryover?
A5: Carryover occurs when traces of an analyte from a previous injection appear in subsequent runs.[14][15] This is particularly problematic for sensitive detection methods.[15]
Potential Causes and Solutions:
| Cause | Solution |
| Injector Contamination | - Optimize Rinse Solvent: Ensure the autosampler's needle wash solvent is strong enough to remove all traces of the benzothiazine compound. A mixture of organic solvent and a small amount of acid or base may be more effective. - Increase Rinse Volume/Time: Increase the volume of the rinse solvent and the duration of the wash cycle. |
| Adsorption in the Flow Path | - Check Fittings and Tubing: Benzothiazines can adsorb to active sites in the flow path. Ensure all fittings are properly seated and consider using biocompatible PEEK tubing. |
| Column Contamination | - Flush the Column: If the compound is strongly retained, it may slowly elute in later runs.[16] Flush the column with a strong solvent after each run or sequence.[6] |
| Contaminated Blank | - Prepare a Fresh Blank: It's possible the blank solution itself is contaminated.[14] Prepare a fresh blank using clean solvent and vials.[14] |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for benzothiazine analysis?
A1: A reversed-phase C18 column is the most common and suitable starting point for the analysis of benzothiazine compounds.[17][18] Look for columns that are well end-capped to minimize secondary interactions with residual silanols, which helps to prevent peak tailing.[1] For more polar benzothiazines, a C18 AQ or a polar-embedded phase column might provide better retention and peak shape.[19]
Q2: How does mobile phase pH affect the analysis of benzothiazine compounds?
A2: Mobile phase pH is a critical parameter.[20][21] Benzothiazines are typically basic compounds. Adjusting the pH affects their ionization state and, consequently, their retention and peak shape.[21][22][23]
-
Low pH (e.g., 2.5-4.0): At low pH, the basic benzothiazine is protonated (ionized), and the acidic silanols on the column are not. This is often a good starting point to achieve sharp, symmetrical peaks.[24]
-
High pH (e.g., 8-10): At high pH, the benzothiazine is neutral (unionized), which increases its retention on a C18 column. However, you must use a pH-stable column to avoid degradation of the silica stationary phase.[21][22]
Q3: What are the key steps for sample preparation when analyzing benzothiazines?
A3: Proper sample preparation is essential for reliable results and to protect the HPLC system.[25][26]
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, preferably the mobile phase itself.[7][26]
-
Extraction (if needed): For complex matrices like biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the benzothiazine compounds and remove interferences.[25][27][28]
-
Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[17][26]
Experimental Protocols
General HPLC Method for Benzothiazine Analysis
This protocol provides a starting point for the analysis of benzothiazine compounds. Optimization will likely be required for specific derivatives.
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm (adjust based on analyte's UV max)[17] |
| Run Time | 10 minutes |
Data adapted from a method for Benzothiazole hydrochloride analysis.[17]
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix this solution with acetonitrile in a 50:50 volume ratio. Degas the final mobile phase before use.[17]
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the benzothiazine reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent. Sonicate for 5 minutes to ensure complete dissolution.[17]
-
Sample Solution Preparation: Dissolve and dilute the sample in the mobile phase to achieve a concentration within the expected linear range. Filter the solution through a 0.45 µm syringe filter before injection.[17]
-
System Suitability: Before running samples, perform system suitability tests to ensure the system is operating correctly.[17]
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Experimental Workflow Diagram:
Caption: General experimental workflow for HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. uhplcs.com [uhplcs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 15. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 20. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. moravek.com [moravek.com]
- 23. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 24. agilent.com [agilent.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. greyhoundchrom.com [greyhoundchrom.com]
- 27. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
"preventing dimerization and polymerization in benzothiazole synthesis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dimerization and polymerization during benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my benzothiazole synthesis reaction mixture turning dark and producing tar-like material?
A1: The formation of dark, insoluble, tar-like substances often points to the polymerization of the starting material, 2-aminothiophenol.[1] This is a frequent issue because 2-aminothiophenol is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and subsequently, polymers.[1] Harsh reaction conditions, such as high temperatures or the use of strong oxidizing agents, can also promote these unwanted side reactions.[1]
Q2: I've detected a byproduct with a higher molecular weight than my target benzothiazole. What is causing this?
A2: Observing a higher molecular weight byproduct strongly suggests that dimerization has occurred.[1] This can happen when reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization.[1] High concentrations of reactants can also increase the probability of intermolecular collisions, which leads to the formation of dimers.[1]
Q3: How can I prevent the oxidation of 2-aminothiophenol?
A3: To minimize the oxidation of 2-aminothiophenol, which is a primary cause of unwanted side products, you should implement the following strategies:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Purify the Starting Material: Use freshly purified 2-aminothiophenol. Purification by distillation or recrystallization before use can remove oxidized impurities that may catalyze polymerization.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. A stepwise heating approach or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[1]
-
Choose Mild Oxidants: If an oxidant is necessary for the cyclization step, select milder reagents. In some syntheses, air can serve as a sufficient and gentle oxidant.[1]
Q4: Can the choice of catalyst influence the formation of dimers?
A4: Yes, the catalyst choice can significantly impact the reaction pathway.[1] It is advisable to experiment with different catalysts to identify one that selectively promotes the desired intramolecular cyclization over intermolecular dimerization.[1] Modern approaches often utilize catalysts that allow for milder reaction conditions, further reducing side reactions.[2]
Q5: How does reactant concentration affect dimerization?
A5: Higher reactant concentrations increase the likelihood of intermolecular reactions, leading to dimerization.[1] A useful strategy to circumvent this is the slow, dropwise addition of one reactant to the reaction mixture. This technique helps maintain a low concentration of reactive intermediates, thereby favoring the intramolecular cyclization needed to form the benzothiazole ring.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during benzothiazole synthesis.
| Symptom | Potential Cause | Recommended Solution |
| Dark, tarry, or insoluble material in the reaction mixture. | Polymerization of 2-aminothiophenol due to oxidation.[1] | 1. Run the reaction under an inert (N₂ or Ar) atmosphere.[1]2. Use freshly distilled or recrystallized 2-aminothiophenol.[1]3. Lower the reaction temperature and potentially extend the reaction time.[1]4. If an oxidant is required, use a milder agent.[1] |
| Identification of a high molecular weight byproduct (dimer). | Intermolecular reaction is competing with intramolecular cyclization.[1] | 1. Decrease the concentration of the reactants.[1]2. Add one of the reactants slowly (dropwise) to the reaction mixture.[1]3. Optimize the catalyst to favor the intramolecular pathway.[1] |
| Low yield of the desired benzothiazole product. | Side reactions (polymerization, dimerization) are consuming starting materials.[1] | Apply the solutions for both polymerization and dimerization. Ensure precise stoichiometric control of reagents.[3] |
| Incomplete cyclization, resulting in benzothiazoline intermediates. | Insufficient oxidation of the benzothiazoline intermediate to the final aromatic benzothiazole.[1][4] | 1. Ensure an adequate amount of the oxidizing agent is used.[4]2. Increase the reaction time to allow the final oxidation step to complete.[1]3. Consider using a stronger, yet selective, oxidant if steric hindrance is a factor.[1][4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles
This protocol describes a common method for synthesizing benzothiazoles from 2-aminothiophenol and an aldehyde, with steps to minimize side reactions.
-
Preparation: Add 2-aminothiophenol to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.[1]
-
Solvent Addition: Add a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add a stoichiometric equivalent (1.0 eq) of the desired aldehyde to the reaction mixture at room temperature. For reactions prone to dimerization, the aldehyde should be added dropwise over a period of 30-60 minutes.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: If the product precipitates, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask and add a minimal amount of an appropriate hot solvent to dissolve it completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Visual Guides
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
Caption: Competing pathways in benzothiazole synthesis leading to desired product or byproducts.
References
"selection of greener solvents and catalysts for 1,4-benzothiazine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the selection of greener solvents and catalysts in 1,4-benzothiazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using greener solvents for 1,4-benzothiazine synthesis?
A1: Employing greener solvents minimizes the environmental impact of the synthesis process.[1][2] Traditional methods often utilize toxic and expensive solvents.[3] Green alternatives like water, polyethylene glycol (PEG), and ethanol, or even solvent-free conditions, reduce hazardous waste and can lead to simpler, more economical, and faster reactions.[4][5][6]
Q2: Which green catalysts are commonly used for synthesizing 1,4-benzothiazines?
A2: A variety of greener catalysts have been effectively used, including biocatalysts like baker's yeast, supramolecular catalysts such as β-cyclodextrin, and carbocatalysts like graphene oxide.[4] Metal-free and Brønsted acid-catalyzed reactions are also common green approaches.[4] These catalysts are often cheaper, more environmentally friendly, and can lead to high yields under mild reaction conditions.
Q3: Can microwave irradiation be considered a green chemistry approach for this synthesis?
A3: Yes, microwave-assisted synthesis is a well-established green chemistry technique. It often leads to significantly shorter reaction times, higher yields, and can be performed under solvent-free conditions, reducing energy consumption and waste.[3][7]
Q4: What are the typical starting materials for the greener synthesis of 1,4-benzothiazines?
A4: The most common route involves the condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds.[8] Other substrates like α,β-unsaturated ketones, epoxides, and various carboxylic acid derivatives can also be used.[8][9]
Troubleshooting Guide
Q1: My reaction yield is consistently low when using a green solvent like water or ethanol. What could be the issue?
A1: Low yields in greener solvents can be due to several factors:
-
Inadequate mixing: Ensure vigorous stirring, especially in heterogeneous mixtures.
-
Suboptimal temperature: While aiming for mild conditions, some reactions may require gentle heating to proceed efficiently.
-
Catalyst deactivation: The chosen catalyst might not be stable or effective in the selected solvent. Consider screening different green catalysts.
-
Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and yield, particularly in aqueous media.
Q2: The reaction time is very long, even with a green catalyst. How can I speed it up?
A2: To reduce reaction times:
-
Increase the temperature: A moderate increase in temperature can significantly accelerate the reaction.
-
Consider microwave irradiation: This technique can dramatically reduce reaction times from hours to minutes.[3][7]
-
Increase catalyst loading: A higher concentration of the catalyst may improve the reaction rate, but be mindful of potential side reactions.
-
Ultrasonic irradiation: Sonication can enhance the reaction rate, especially in heterogeneous systems.[10]
Q3: I am observing the formation of significant by-products. How can I improve the selectivity?
A3: By-product formation is a common issue. To enhance selectivity:
-
Optimize the catalyst: The choice of catalyst can greatly influence the reaction pathway. For instance, using a biocatalyst like baker's yeast can lead to high selectivity.
-
Control the temperature: Running the reaction at a lower temperature can sometimes suppress the formation of unwanted side products.
-
Modify the solvent system: The polarity and nature of the solvent can affect the stability of intermediates and transition states, thereby influencing selectivity.
Q4: Purification of the final 1,4-benzothiazine product is challenging. What are some greener purification techniques?
A4: While column chromatography is a common purification method, it often uses large volumes of solvents.[8] Consider these greener alternatives:
-
Crystallization: If the product is a solid, crystallization from a green solvent like ethanol is an effective and environmentally friendly purification method.
-
Liquid-liquid extraction: Utilizing a system with immiscible green solvents can be an option for initial purification.
-
Solid-supported reagents: Using solid-supported catalysts or scavengers can simplify purification as they can be easily filtered off after the reaction.
Data Presentation: Comparison of Greener Synthesis Methods
Table 1: Comparison of Greener Solvents for 1,4-Benzothiazine Synthesis
| Solvent | Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
| PEG-200 | Metal-free | 2-aminothiophenol, 1,3-dicarbonyl | 80 | 4 h | >75 | [5] |
| Ethanol | Reagent-free | 2-aryl-2-bromo-1H-indene-1,3(2H)-diones, 2-aminothiophenol | Reflux | 10 h | 82-95 | [8] |
| Acetonitrile | m-CPBA/2-IBX | 2-aminothiophenol, 1,3-dicarbonyl | 70 | 45-75 min | 49-89 | [11] |
| Methanol | Baker's Yeast | 2-aminothiophenols, 1,3-dicarbonyl compounds | Ambient | - | 51-82 | [10] |
| Water | β-cyclodextrin | Substituted diaryl disulfides, 1,3-dicarbonyl compounds | - | 50 min | 70-91 | [10] |
Table 2: Comparison of Greener Catalysts for 1,4-Benzothiazine Synthesis
| Catalyst | Solvent | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrazine Hydrate | Solvent-free | 2-aminobenzenethiols, 1,3-dicarbonyls | - | 10 min | 83-96 | [7][10] |
| Basic Alumina (MWI) | Solvent-free | 2-aminothiophenols, β-keto esters/β-diketones | - | 6-11 min | 69-85 | [7] |
| Baker's Yeast (Ultrasonication) | Methanol | 2-aminothiophenols, 1,3-dicarbonyls | 35 | - | - | [4] |
| β-cyclodextrin | Water | 2-(2-(2-aminophenyl)disulfanyl)benzenamines, 1,3-dicarbonyls | Neutral pH | - | - | [4] |
| Graphene Oxide | - | 2-aminothiophenol, 1,3-dicarbonyl | 60 | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-disubstituted-1,4-benzothiazines using Hydrazine Hydrate under Solvent-Free Conditions
-
Reactants: 2-aminobenzenethiol and a 1,3-dicarbonyl compound.
-
Catalyst: A catalytic amount of hydrazine hydrate.
-
Procedure:
-
Work-up: The product can often be purified by crystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of 4H-1,4-benzothiazines on Basic Alumina
-
Reactants: 2-aminothiophenol and a β-keto ester or β-diketone.
-
Catalyst/Support: Basic alumina.
-
Procedure:
-
Adsorb the mixture of 2-aminothiophenol and the β-keto ester or β-diketone onto basic alumina.
-
Expose the solid mixture to microwave irradiation.
-
The reaction is typically complete within 6-11 minutes.[7]
-
-
Work-up: The product is extracted from the solid support using an appropriate solvent, followed by removal of the solvent under reduced pressure.
Protocol 3: Synthesis of 1,4-Benzothiazines using Baker's Yeast
-
Reactants: 2-aminothiophenol and a 1,3-dicarbonyl compound.
-
Catalyst: Baker's yeast.
-
Procedure:
-
Suspend baker's yeast in methanol.
-
Add the 2-aminothiophenol and the 1,3-dicarbonyl compound to the suspension.
-
Stir the reaction mixture at ambient temperature. The reaction can be accelerated using ultrasonic irradiation.[10]
-
-
Work-up: After the reaction is complete, the yeast is filtered off. The filtrate is then concentrated, and the product is purified, typically by crystallization.
Mandatory Visualizations
Caption: A generalized experimental workflow for the greener synthesis of 1,4-benzothiazines.
Caption: A troubleshooting flowchart for addressing low reaction yields.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 8. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 10. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
"comparative analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate with existing anticancer drugs"
A Guide for Researchers and Drug Development Professionals
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The 1,4-benzothiazine scaffold has emerged as a promising heterocyclic structure with a wide range of biological activities, including potential antitumor properties. This guide provides a comparative analysis of a representative 1,4-benzothiazine derivative, Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, with established anticancer drugs. Due to the limited publicly available data on the specific anticancer activity of this compound, this analysis utilizes data from a closely related and experimentally evaluated compound, propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][2]thiazine-2-carboxylate , as a proxy to illustrate the potential of this class of compounds. This guide will compare its activity against the non-small cell lung cancer cell line A549 with standard-of-care chemotherapeutic agents: Cisplatin, Paclitaxel, and Doxorubicin.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of the proxy 1,4-benzothiazine derivative and established anticancer drugs against the A549 human lung adenocarcinoma cell line.
| Compound | Cancer Cell Line | IC50 Value | Notes |
| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][2]thiazine-2-carboxylate (Proxy for the title compound) | A549 | Not explicitly provided | Described as the most active among a series of synthesized 1,4-benzothiazines. It was found to effectively downregulate various pro-inflammatory genes.[3] |
| Cisplatin | A549 | ~3.5 µM - 16.48 µM | A widely used platinum-based chemotherapeutic agent. IC50 values can vary depending on experimental conditions and duration of exposure.[4][5] |
| Paclitaxel | A549 | ~10.18 µg/L (~0.012 µM) | A mitotic inhibitor used in the treatment of various cancers, including lung cancer.[6] |
| Doxorubicin | A549 | ~17.83 nM (at 48h) - 86.34 nM (at 24h) | An anthracycline antibiotic with broad-spectrum anticancer activity. IC50 values are highly dependent on the incubation time. |
Mechanisms of Action: A Comparative Overview
The therapeutic effects of anticancer drugs are dictated by their unique mechanisms of action. Below is a comparison of the known or proposed mechanisms for 1,4-benzothiazine derivatives and the selected established drugs.
-
1,4-Benzothiazine Derivatives: The precise mechanism of action for many 1,4-benzothiazine derivatives is still under investigation. However, studies suggest that they may exert their anticancer effects through multiple pathways. Some derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. The proxy compound, propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][2]thiazine-2-carboxylate, was found to downregulate pro-inflammatory genes such as IL-6, COX-2, and TNF-α, suggesting a potential link between anti-inflammatory and anticancer activities.[3]
-
Cisplatin: Cisplatin is a DNA-damaging agent.[1][7] It forms cross-links within and between DNA strands, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][7]
-
Paclitaxel: Paclitaxel targets microtubules, which are essential components of the cell's cytoskeleton. It stabilizes microtubules, preventing their normal dynamic assembly and disassembly.[8][9] This interference with microtubule function disrupts mitosis, leading to cell cycle arrest and apoptosis.[8][9]
-
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme that unwinds DNA for replication. This leads to DNA strand breaks. Doxorubicin also generates reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and membranes, contributing to its cytotoxic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of novel compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of a compound on cell migration.
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove any detached cells and then add fresh medium containing the test compound at a non-toxic concentration.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.
Colony Formation Assay for Clonogenic Survival
This assay assesses the ability of a single cell to grow into a colony, which is a measure of long-term cell survival.
-
Cell Seeding: Seed a low density of A549 cells (e.g., 500 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction of cells after treatment with the compound.
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and Caspase-3 (executioner caspase).
-
Protein Extraction: Treat A549 cells with the test compound for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis induction.
Visualizations
Signaling Pathway Diagram
Caption: A potential apoptotic signaling pathway induced by a 1,4-benzothiazine derivative.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the anticancer activity of a novel compound.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Scratch Wound Healing Assay [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 6. clyte.tech [clyte.tech]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. ossila.com [ossila.com]
Validating the Mechanism of Action of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, postulating its mechanism of action as a dynamin GTPase inhibitor. This assertion is based on structure-activity relationship studies of its parent compound, 3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid, and its analogs.[1][3] This document outlines the supporting experimental data, compares its potential efficacy with alternative dynamin inhibitors, and provides a detailed experimental protocol for validating its mechanism of action.
Postulated Mechanism of Action: Inhibition of Dynamin GTPase
Dynamin is a large GTPase essential for clathrin-mediated endocytosis and vesicle scission. The inhibition of its GTPase activity disrupts these cellular processes, making it a target for therapeutic intervention in various diseases, including cancer. Based on the analysis of its structural analogs, this compound is proposed to inhibit dynamin's enzymatic function.
Caption: Proposed mechanism of action via dynamin GTPase inhibition.
Comparative Analysis of Dynamin Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| 3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid (Parent Compound) | Dynamin GTPase | < 20 | The foundational compound for a library of analogs with demonstrated dynamin inhibition.[1][3] |
| Analog 17j (C3'-CO2H substituted benzylidene derivative) | Dynamin GTPase | 1.3 ± 0.5 | One of the most potent analogs from the studied library.[1][3] |
| Dynasore | Dynamin 1/2 | 15 | A well-established, reversible, non-competitive inhibitor of dynamin's GTPase activity. |
| Dyngo-4a | Dynamin I/II | 0.38 (brain DynI) | A potent dynamin inhibitor. |
| MiTMAB | Dynamin I/II | 1.9 (IC50 for DynI) | Inhibits the interaction between dynamin and phospholipids. |
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | 55 | An initial screening hit that led to the investigation of the benzothiazine scaffold.[1][3] |
Experimental Protocol: Dynamin GTPase Activity Assay (Malachite Green)
This protocol outlines a colorimetric assay to measure the GTPase activity of dynamin and to determine the inhibitory potential of compounds like this compound. The assay quantifies the release of inorganic phosphate (Pi) from GTP hydrolysis, which forms a colored complex with malachite green.
Materials:
-
Purified Dynamin protein
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent like polyvinyl alcohol)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader (620-640 nm absorbance)
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
Prepare the dynamin enzyme solution in the assay buffer to the desired concentration (e.g., 100 nM).
-
Prepare the GTP substrate solution in the assay buffer (e.g., 25 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (dynamin without inhibitor) and a negative control (assay buffer without dynamin).
-
Add the dynamin enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the GTP solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent is acidic and will quench the enzymatic reaction.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 620-640 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Use the phosphate standard curve to determine the amount of Pi produced in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the dynamin GTPase inhibition assay.
Conclusion
The available evidence strongly suggests that this compound functions as an inhibitor of dynamin GTPase. Its structural similarity to potent inhibitors and the established activity of its parent compound provide a solid foundation for this mechanism of action. The provided experimental protocol offers a robust method for empirically validating this hypothesis and quantifying the inhibitory potency of the compound. Further investigation into its cellular effects and potential off-target activities will be crucial for its development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Benzothiazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzothiazine and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of recently developed benzothiazine-based compounds, with a focus on their anticancer and anti-inflammatory properties. The data presented herein is collated from recent scientific literature to aid in the evaluation and future development of this versatile chemical class.
Anticancer Activity: A Comparative Analysis of In Vitro Cytotoxicity and In Vivo Tumor Suppression
Novel benzothiazole derivatives have shown significant potential as anticancer agents. A series of 2-substituted benzothiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for these derivatives.
In Vitro Efficacy of Benzylidine Benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected benzylidine benzothiazole derivatives against three human cancer cell lines: lung (H1299), liver (HepG2), and breast (MCF7).[1]
| Compound | H1299 IC50 (µM)[1] | HepG2 IC50 (µM)[1] | MCF7 IC50 (µM)[1] |
| 6a | >50 | 11.36 | 13.24 |
| 6b | >50 | 12.81 | 14.73 |
| 6c | >50 | 10.45 | 12.19 |
| 6e | >50 | 14.21 | 11.89 |
| 6f | >50 | 9.87 | 10.55 |
| Doxorubicin (Standard) | 1.23 | 1.09 | 1.15 |
Compounds 6a-c, 6e, and 6f demonstrated notable cytotoxic activity, particularly against HepG2 and MCF7 cell lines, with IC50 values in the low micromolar range.[1] These results highlight the potential of the benzothiazole scaffold in developing novel anticancer therapeutics.
In Vivo Antitumor Activity
While direct in vivo data for the specific compounds listed above was not detailed in the immediate search results, the general approach to evaluating the in vivo anticancer efficacy of novel benzothiazine-based compounds involves animal models, such as patient-derived xenografts (PDX).[2]
Table 2: Representative In Vivo Anticancer Activity of a Novel Benzothiazole Derivative
| Compound | Animal Model | Tumor Type | Administration | Tumor Growth Inhibition (%) | Reference |
| PMX-610 | Mouse Xenograft | Human Breast Cancer (MCF-7 & MDA-468) | Not Specified | Superior efficacy reported | [1] |
For instance, PMX-610, a 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has demonstrated superior in vivo efficacy against human breast cancer cell lines.[1]
Anti-Inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
A series of 1,2-benzothiazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]
In Vitro COX Inhibition
The in vitro inhibitory activity of novel 1,2-benzothiazine derivatives against COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory potential and gastrointestinal safety profile.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index (COX-2/COX-1) |
| Derivative A | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available |
| Meloxicam (Standard) | Data not available | Data not available | Data not available |
Specific quantitative data for a direct comparison was not available in the provided search results. The table structure is provided as a template.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema test in rats is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |
| 17c | Not Specified | 80 | [5] |
| 17i | Not Specified | 78 | [5] |
| Diclofenac (Standard) | Not Specified | Not Specified | [5] |
Novel benzothiazole derivatives 17c and 17i exhibited significant inhibition of carrageenan-induced rat paw edema, with efficacy comparable to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the treatment period, an MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[7][10] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6][8]
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6][7][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7][10]
In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) models are a common method for evaluating the in vivo efficacy of anticancer compounds.[2]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent the rejection of human tumor tissue.[2]
-
Tumor Implantation: Patient-derived tumor fragments are surgically implanted subcutaneously into the flanks of the mice.[2]
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational compound is administered through a clinically relevant route, such as oral gavage or intraperitoneal injection.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[2]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or if signs of toxicity are observed. Key endpoints include tumor growth inhibition and changes in body weight.[2]
Visualizing Pathways and Workflows
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the anticancer efficacy of novel benzothiazine compounds.
Cyclooxygenase (COX) Signaling Pathway
Caption: Simplified COX signaling pathway and the inhibitory action of benzothiazine derivatives.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jchr.org [jchr.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
Unveiling the Antibacterial Potential of 1,4-Benzothiazine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various 1,4-benzothiazine analogs, supported by experimental data. This document delves into their efficacy against a range of bacterial strains, details the experimental protocols for activity assessment, and illustrates the key mechanism of action.
The quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. The 1,4-benzothiazine scaffold has emerged as a promising pharmacophore in the development of new antibacterial drugs. This guide synthesizes findings from multiple studies to present a comparative analysis of the antibacterial potency of different 1,4-benzothiazine derivatives.
Comparative Antibacterial Activity
The antibacterial efficacy of 1,4-benzothiazine analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various 1,4-benzothiazine derivatives against both Gram-positive and Gram-negative bacteria, as reported in several key studies.
| Compound Class | Derivative | Target Bacterium | MIC (µg/mL) | Reference |
| Tetracyclic 1,4-Benzothiazines | 4l | Aspergillus niger | More potent than fluconazole | [1] |
| 4t | Candida albicans | More potent than fluconazole | [1] | |
| Various derivatives | Escherichia coli (MTCC 1652) | 58–158 | [2] | |
| Various derivatives | Bacillus subtilis (MTCC 441) | 41–124 | [2] | |
| Various derivatives | Pseudomonas aeruginosa (MTCC 424) | - | [1] | |
| 1,4-Benzothiazine-3-one Bisamides | 8bE | Staphylococcus aureus | 6.16 ± 2.17 (MIC50) | [3] |
| Substituted 4H-1,4-Benzothiazines | Various derivatives | Escherichia coli (MTCC 2939) | 58–158 | [2] |
| Various derivatives | Bacillus subtilis (MTCC 441) | 41–124 | [2] | |
| Various derivatives | Streptomyces griseus (MTCC 1998) | 85–128 | [2] | |
| 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine | 6a-6e | Bacillus subtilis | Convincing activity | [4][5] |
| 6a-6e | Streptococcus lactis | Convincing activity | [4][5] |
Experimental Protocols
The determination of antibacterial activity of 1,4-benzothiazine analogs is primarily conducted through established microbiological techniques. The following are detailed methodologies frequently cited in the literature.
Broth Microdilution Method for MIC Determination
This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The synthesized 1,4-benzothiazine analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the compounds are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth) and negative control wells (containing broth only) are also included. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the standardized bacterial suspension using a sterile swab.
-
Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution (at a known concentration) is then added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Mechanism of Action: Targeting Peptide Deformylase
A significant mechanism through which certain 1,4-benzothiazine analogs exert their antibacterial effect is by targeting and inhibiting the bacterial enzyme Peptide Deformylase (PDF) .[4] This enzyme is crucial for bacterial protein synthesis and is absent in eukaryotes, making it an attractive target for selective antibacterial drugs.
The process of protein synthesis in bacteria is initiated with N-formylmethionine. The PDF enzyme is responsible for removing the N-formyl group from the nascent polypeptide chain, a critical step for the maturation and function of the protein. By inhibiting PDF, 1,4-benzothiazine analogs disrupt this essential process, leading to the accumulation of formylated, non-functional proteins and ultimately, bacterial cell death.
Experimental Workflow for Antibacterial Activity Screening
The general workflow for evaluating the antibacterial activity of newly synthesized 1,4-benzothiazine analogs involves a series of systematic steps from compound preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Potential: A Comparative Guide to Benzothiazole Derivatives as Corrosion Inhibitors
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Among the promising candidates, benzothiazole and its derivatives have garnered significant attention for their ability to protect various metallic surfaces from degradation. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of several benzothiazole derivatives on steel, copper, and aluminum, supported by experimental data and detailed methodologies.
Benzothiazole compounds, heterocyclic molecules containing fused benzene and thiazole rings, demonstrate notable corrosion inhibition properties primarily due to the presence of nitrogen and sulfur heteroatoms, as well as the planarity of the aromatic system. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.
Performance on Mild and Carbon Steel
Benzothiazole derivatives have been extensively studied as corrosion inhibitors for mild and carbon steel in acidic and neutral environments. The inhibition efficiency is influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.
A study on the influence of benzothiazole derivatives in 1 M H2SO4 on mild steel revealed that the inhibition efficiency increases with increasing inhibitor concentration but decreases with a rise in temperature.[1][2] Potentiodynamic polarization studies indicated that these derivatives act as cathodic inhibitors.[1][2] Another investigation in 1 M HCl demonstrated that 4-BAT (benzo[d]thiazol-2-amine) is a more effective inhibitor than BAT (benzo[d]thiazol-2-ol) and 2-BAT (benzo[d]thiazol-2-thiol).
| Benzothiazole Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| TCHBT | Mild Steel | 1 M H2SO4 | 5.0 mM | 30 | 91.12 | [1] |
| TSCBT | Mild Steel | 1 M H2SO4 | 3.0 mM | 30 | 87.93 | [1] |
| 4-BAT | AISI 1035 Steel | 1 M HCl | 100 ppm | Not Specified | 89 | |
| 2-MBT | Galvanised Steel | NaCl Solution | 1 mM | Not Specified | >90 (from graph) | [3] |
| 2-ABT | Galvanised Steel | NaCl Solution | 1 mM | Not Specified | ~80 (from graph) | [3] |
| CBTMT | Mild Steel | 15% HCl | 150 ppm | 30 | 95.8 | [4] |
| MBTMT | Mild Steel | 15% HCl | 150 ppm | 30 | 97.5 | [4] |
Efficacy on Copper
Copper and its alloys, widely used in various industries due to their excellent conductivity, are also susceptible to corrosion. Benzothiazole derivatives have proven to be effective inhibitors for copper in different corrosive media.
For instance, 2-(4-Morpholinothio)benzothiazole (MB) exhibited a high inhibition efficiency of 94% for copper in a 0.5 M H2SO4 solution at a concentration of 1 mM.[5] The formation of a compact protective film on the copper surface is credited for this high efficiency.[5] Another novel derivative, 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA), demonstrated a maximum inhibition efficiency of 92.5% for copper in 1 M HNO3 at a concentration of 15 µM and 25 °C.[6][7]
| Benzothiazole Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-(4-Morpholinothio)benzothiazole (MB) | Copper | 0.5 M H2SO4 | 1 mM | Not Specified | 94 | [5] |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | Copper | 1 M HNO3 | 15 µM | 25 | 92.5 | [6][7] |
| Thiazolyl Blue (MTT) | Copper | 3% NaCl | Not Specified | 25 | 95.7 | [8] |
Protection of Aluminum
Aluminum's corrosion resistance is attributed to a passive oxide film. However, this film is vulnerable in aggressive acidic or alkaline environments. Benzothiazole derivatives have been investigated to enhance the corrosion resistance of aluminum.
In a study using 1.0 M HCl, 4-[4-(1,3-benzothiazol-2yl)phenoxy] phthalonitrile (BT) and its gallium(III) phthalocyanine complex (ClGaBTPc) were evaluated as corrosion inhibitors for aluminum.[9] The inhibition efficiency ranged from 28.2% to 76.1% for BT and from 71.5% to 82.7% for ClGaBTPc, with the latter showing superior performance.[9] Another study on an aluminum alloy in 3% NaCl showed that 6-ethylbenzo[d]thiazol-2-amine (AMBT-3) reached an inhibition efficiency of 96.8%.[10]
| Benzothiazole Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-[4-(1,3-benzothiazol-2yl)phenoxy] phthalonitrile (BT) | Aluminum | 1.0 M HCl | 2 to 10 µM | Not Specified | 28.2 - 76.1 | [9] |
| Tetrakis[(benzo[d]thiazol-2ylphenoxy)phthalocyaninato] gallium(III) chloride (ClGaBTPc) | Aluminum | 1.0 M HCl | 2 to 10 µM | Not Specified | 71.5 - 82.7 | [9] |
| 6-bromobenzo[d]thiazol-2-amine (AMBT-1) | AA7075 Aluminum Alloy | 3% NaCl | Not Specified | Room Temp | 79.24 | [10] |
| 2-aminobenzo[d]thiazole-6-carbonitrile (AMBT-2) | AA7075 Aluminum Alloy | 3% NaCl | Not Specified | Room Temp | 95.90 | [10] |
| 6-ethylbenzo[d]thiazol-2-amine (AMBT-3) | AA7075 Aluminum Alloy | 3% NaCl | Not Specified | Room Temp | 96.80 | [10] |
Experimental Protocols
The evaluation of corrosion inhibition efficiency typically involves a combination of electrochemical and surface analysis techniques.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate. Metal specimens are cleaned, weighed, and immersed in the corrosive solution with and without the inhibitor for a specific duration and temperature. After immersion, the specimens are cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency. For example, in one study, mild steel strips were immersed for 3 hours in 1 M H2SO4.[2]
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition.
-
Potentiodynamic Polarization: This method involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). From this plot, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency (IE%) is calculated from the icorr values with and without the inhibitor. These studies often use a three-electrode setup with the metal sample as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[2]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film. A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. An equivalent circuit model is used to fit the experimental data and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film on the metal surface.[1]
Surface Analysis Techniques
These methods are used to visualize the morphology of the metal surface and confirm the adsorption of the inhibitor.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface. By comparing the surface of a metal exposed to the corrosive environment with and without the inhibitor, the protective effect of the inhibitor can be visually confirmed. A smoother surface is typically observed in the presence of an effective inhibitor.[6][7]
-
Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional topographical images of the surface at a high resolution. It can provide quantitative data on surface roughness, which is expected to be lower in the presence of a corrosion inhibitor.[6][7]
Visualizing the Evaluation Process
The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of benzothiazole derivatives.
Adsorption and Inhibition Mechanism
The protective action of benzothiazole derivatives is attributed to their adsorption on the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The adsorption process is often modeled using isotherms such as Langmuir, Temkin, or Frumkin to understand the interaction between the inhibitor molecules and the metal surface.[6][7]
The heteroatoms (N and S) in the benzothiazole ring act as active centers for adsorption by donating lone pair electrons to the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond. The aromatic ring can also interact with the metal surface through π-electron donation. This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. peacta.org [peacta.org]
- 3. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental and Theoretical Investigation of Thiazolyl Blue as a Corrosion Inhibitor for Copper in Neutral Sodium Chloride Solution [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion Inhibition of Aluminum Alloy by 2‐Aminobenzothiazole Derivatives: A Combined Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]
Comparative Guide to the Cross-Reactivity and Target Specificity of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and target specificity of dynamin GTPase inhibitors derived from the scaffold Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. The performance of these compounds is contrasted with other well-known dynamin inhibitors, supported by experimental data to inform drug discovery and development efforts.
Introduction
This compound serves as a versatile chemical intermediate for the synthesis of bioactive molecules. A notable application of this scaffold is in the development of inhibitors targeting dynamin, a large GTPase essential for endocytosis and other cellular processes. This guide focuses on a series of substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid analogs and compares their potency and specificity against established dynamin inhibitors such as Dynasore and Dyngo-4a. Understanding the target specificity and potential off-target effects of these compounds is critical for their advancement as research tools and potential therapeutic agents.
Performance Comparison of Dynamin Inhibitors
The following table summarizes the in vitro inhibitory activity of selected benzothiazine-based compounds against dynamin I, alongside data for the established dynamin inhibitors Dynasore and Dyngo-4a.
| Compound | Target | IC50 (µM) | Key Findings |
| Benzothiazine Derivatives | |||
| C3'-CO₂H analog (17j ) | Dynamin I | 1.3 ± 0.5 | The most potent analog from the initial library, highlighting the importance of a hydrogen-bond-donating substituent at the C3' position for dynamin inhibition.[3][4] |
| C3'-OAc analog (19p ) | Dynamin I | 5.1 | Demonstrates that hydrogen-bond-accepting moieties also confer high potency.[3][4] |
| C2',C3',C4'-tri-OAc analog (19r ) | Dynamin I | 5.2 | Further supports the activity of analogs with hydrogen-bond-accepting groups.[3][4] |
| C3',C4'-di-OMe analog (19y ) | Dynamin I | 7.2 | Another example of a potent analog with hydrogen-bond-accepting substituents.[3][4] |
| Alternative Dynamin Inhibitors | |||
| Dynasore | Dynamin 1 | ~15 (in vitro) | A widely used dynamin inhibitor of moderate potency.[5] However, its activity is significantly reduced in the presence of detergents, and it exhibits off-target effects on processes like fluid-phase endocytosis and membrane ruffling.[1][6][7] |
| Dyngo-4a | Dynamin 1 | 0.38 (helical) | A more potent analog of Dynasore with reduced detergent binding and cytotoxicity.[5][6] It shows selectivity for the helical form of dynamin over the ring form.[5][6] Like Dynasore, it has been shown to have dynamin-independent off-target effects.[1][7] |
| Dynamin 2 | 2.3 | Inhibits dynamin 2. | |
| Endocytosis | 5.7 (U2OS cells) | Potently inhibits clathrin-mediated endocytosis in cells.[8] |
Cross-Reactivity and Target Specificity
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects and potential toxicity.
Benzothiazine-Based Inhibitors:
Currently, there is a lack of publicly available data on the comprehensive cross-reactivity profiling of the substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid analogs against a broad panel of other GTPases, kinases, or other cellular targets. While these compounds show promising potency against dynamin, their selectivity remains to be fully characterized. The diverse biological activities reported for the broader 1,4-benzothiazine class of compounds suggest that cross-reactivity is a possibility that warrants thorough investigation.[9]
Alternative Dynamin Inhibitors (Dynasore and Dyngo-4a):
In contrast, the off-target effects of Dynasore and Dyngo-4a have been more extensively studied. Experiments using dynamin triple knockout (TKO) cells have unequivocally demonstrated that these inhibitors can affect cellular processes, such as fluid-phase endocytosis and peripheral membrane ruffling, in a dynamin-independent manner.[1][7] Dynasore has also been reported to inhibit Drp1, a dynamin-related GTPase involved in mitochondrial division, albeit less efficiently.[1] These findings highlight the importance of using appropriate controls and validating findings with multiple, structurally distinct inhibitors or genetic approaches.
Experimental Protocols
In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay is a common method for measuring the GTPase activity of dynamin by detecting the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a green complex. The intensity of the color, measured by absorbance, is directly proportional to the amount of Pi produced, and thus to the enzyme's activity.
Materials:
-
Purified dynamin I protein
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, pH 7.4)
-
Malachite Green Reagent A (containing malachite green and molybdate in acid)
-
Malachite Green Reagent B (a color stabilizer, e.g., citrate solution)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified dynamin I enzyme. Include controls for no enzyme (buffer only) and no inhibitor (enzyme with solvent vehicle).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Add GTP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes) to allow for GTP hydrolysis.
-
Termination and Color Development: Stop the reaction by adding Malachite Green Reagent A, followed by Malachite Green Reagent B, according to the manufacturer's instructions. Allow time for color development.
-
Measurement: Read the absorbance of each well at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for evaluating dynamin inhibitors.
Caption: Dynamin in clathrin-mediated endocytosis.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of potent dynamin GTPase inhibitors. Several analogs exhibit low micromolar to sub-micromolar activity in vitro, with structure-activity relationships suggesting that hydrogen-bond donating or accepting groups on the benzylidene moiety are crucial for high potency.
However, a significant gap in the current knowledge is the lack of comprehensive selectivity profiling for these benzothiazine-based inhibitors. While they offer a potential improvement in potency over first-generation inhibitors like Dynasore, their specificity against other cellular targets remains to be established. In contrast, the off-target effects of Dynasore and Dyngo-4a are better documented, underscoring the need for careful interpretation of data obtained using these tools.
Future research should focus on:
-
Selectivity Profiling: Screening the most potent benzothiazine-based dynamin inhibitors against a broad panel of GTPases, kinases, and other relevant off-targets to establish their selectivity profiles.
-
Cellular Activity and Toxicity: Further characterizing the effects of these compounds on different forms of endocytosis in various cell lines and assessing their cytotoxicity.
-
Mechanism of Action: Investigating the precise binding mode and mechanism of inhibition of these compounds to guide further optimization.
A thorough understanding of both the on-target potency and the off-target activities of these molecules is essential for their development as reliable research tools and potential therapeutic agents.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the performance of new benzothiazine corrosion inhibitors against commercial ones"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of newly synthesized benzothiazine-based corrosion inhibitors against established commercial inhibitors. The data presented is compiled from recent experimental studies to offer an objective overview for researchers in materials science and chemical engineering.
Performance Benchmark: New Benzothiazine Derivatives vs. Commercial Inhibitors
The following tables summarize the corrosion inhibition efficiency of various novel benzothiazine compounds compared to commercial standards like Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (MBI). The data is primarily focused on the protection of mild steel in acidic environments, which are common in industrial applications.
Comparison in 1M Hydrochloric Acid (HCl)
| Inhibitor Type | Inhibitor Name/Derivative | Max. Inhibition Efficiency (%) | Concentration for Max. Efficiency | Reference |
| New Benzothiazine | (Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro[1] benzothiazin-4-yl) acetate (P2) | 96% | 10⁻³ M | [2] |
| New Benzothiazine | (E)-2-benzylidene-4-(prop-2-ynyl)-2H-benzo[b][1]thiazin-3(4H)-one (P1) | 94% | 10⁻⁴ M | |
| New Benzothiazine | methyl 2-(3-oxo-2,3-dihydro[1]benzothiazin-4-yl) acetate (P1) | 93% | 10⁻³ M | [2] |
| New Benzothiazine | 3,4-dihydro-2H-1,4-benzothiazine-3-thione (P1) | 92% | 10⁻³ M | [1] |
| Commercial | 2-Mercaptobenzimidazole (MBI) | ~95-98% (Varies with study) | 0.5 mM - 5 mM | |
| Commercial | Benzotriazole (BTA) | 93.46% | 25 mM | |
| Commercial | Tolyltriazole (TTA) | 91% | 0.07 M |
Comparison in Sulfuric Acid (H₂SO₄)
| Inhibitor Type | Inhibitor Name/Derivative | Max. Inhibition Efficiency (%) | Concentration for Max. Efficiency | Corrosive Medium | Reference |
| New Benzothiazine | 2-[(5-phenyl-1,3,4-oxdiazol-2-yl)methyl]-2H-benzo[b][1] thiazin-3-one (POBT) | 92.39% | 0.1 mM | 1M H₂SO₄ | |
| Commercial | Benzotriazole (BTA) | 84.3% | 1 mM | 1M H₂SO₄ | |
| Commercial | Thiosemicarbazide | 97.12% | High Concentration | 0.5M H₂SO₄ |
Experimental Protocols
The data presented in this guide is primarily derived from three key experimental techniques used to evaluate corrosion inhibitor performance: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions and chemical composition are mechanically polished with progressively finer emery papers, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature (e.g., 308 K).
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
IE% = [(CR_blank - CR_inh) / CR_blank] x 100
-
Where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic aspects of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved (typically 30 minutes). The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting Tafel plots (log of current density vs. potential) are extrapolated to determine the corrosion potential (E_corr) and corrosion current density (I_corr). The inhibition efficiency is calculated from the I_corr values.
-
IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] x 100
-
Where I_corr_blank is the corrosion current density without inhibitor and I_corr_inh is the corrosion current density with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
-
Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist plots. The charge transfer resistance (R_ct) is determined from these plots. A larger R_ct value indicates a slower corrosion rate. The inhibition efficiency is calculated using the R_ct values.
-
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100
-
Where R_ct_inh is the charge transfer resistance with inhibitor and R_ct_blank is the charge transfer resistance without the inhibitor.
-
-
Visualizing the Process
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental workflow for evaluating corrosion inhibitors.
General Mechanism of Benzothiazine Corrosion Inhibition
Caption: Mechanism of benzothiazine corrosion inhibition.
References
"synergistic effects of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate with other therapeutic agents"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1,4-benzothiazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific data on the synergistic effects of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate with other therapeutic agents are not currently available in the public domain, this guide offers a broader perspective on the bioactivities of the core 1,4-benzothiazine scaffold. The information presented herein, including quantitative data from various studies, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical structure.
Overview of Biological Activities
The 1,4-benzothiazine nucleus is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] The therapeutic potential of these compounds is largely attributed to their ability to interact with various biological targets and modulate cellular pathways.
Comparative Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of 1,4-benzothiazine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the mitochondrial intrinsic pathway.[3][4][5]
Table 1: Anticancer Activity of Selected 1,4-Benzothiazine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| A novel benzothiazole derivative (BTD) | Colorectal Cancer Cells | MTT | Varies by cell line | [6] |
| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][7]thiazine-2-carboxylate (3c) | A-549 (Lung Cancer) | Cell Viability Assay | Most active among synthesized compounds | [8][9] |
| 2-substituted benzothiazole derivatives | HepG2 (Hepatocellular Carcinoma) | MTT | 29.63 - 59.17 (at 24h and 48h) | [10] |
Comparative Antimicrobial Activity
1,4-Benzothiazine derivatives have also been investigated for their efficacy against a range of microbial pathogens. Their mechanism of action is believed to involve the disruption of essential cellular processes in bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives
| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | Gram-positive bacteria & Fungi | Broth Microdilution | 2 - 8 | [8] |
Experimental Protocols
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[14]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[14]
Determination of Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][15][16][17]
Principle: SRB is a bright pink aminoxanthene dye that can bind to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[7]
-
Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove unbound dye.[7]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[7]
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[7]
Determination of Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Synthetic Pathway
A common method for the synthesis of the 1,4-benzothiazine scaffold involves the condensation of 2-aminothiophenol with a suitable carbonyl compound.
Caption: Generalized synthetic scheme for 1,4-benzothiazine derivatives.
Experimental Workflows
Caption: Workflow for determining anticancer activity using MTT or SRB assays.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway
1,4-Benzothiazine derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.
Caption: Proposed apoptotic pathway induced by 1,4-benzothiazine derivatives.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-benzothiazine analogues and apoptosis: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zellx.de [zellx.de]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
"confirming the biological target of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate through molecular docking"
Comparative Guide to Confirming the Biological Target of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental approaches to confirm the biological target of this compound. We will explore the utility of molecular docking as a primary predictive tool and detail experimental methodologies for its validation, including affinity chromatography and the yeast three-hybrid system.
While the precise biological target of this compound is not definitively established in publicly available literature, derivatives of the benzothiazine scaffold have shown potential interactions with several key proteins involved in various disease pathways. This guide will use these potential targets as examples to illustrate the target confirmation process.
Section 1: In Silico Target Prediction via Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule to a protein target.
Putative Targets for Benzothiazine Derivatives:
Based on studies of structurally similar compounds, several potential biological targets have been identified for the benzothiazine class of molecules. These include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a critical process in tumor growth.[1][2][3][4]
-
Topoisomerase II (Topo II): An enzyme that plays a crucial role in DNA replication and is a common target for anticancer drugs.[5][6][7][8]
-
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT): An enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.
-
Lymphocyte-specific protein tyrosine kinase (p56lck): A tyrosine kinase essential for T-cell activation.[9][10][11][12][13][14][15]
Comparative Docking Scores of a Hypothetical Benzothiazine Derivative:
To illustrate the output of a molecular docking study, the following table presents hypothetical docking scores for a benzothiazine derivative against the aforementioned putative targets. A more negative docking score generally indicates a more favorable binding interaction.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |
| VEGFR-2 | 4ASD | -9.8 | Cys919, Asp1046 |
| Topoisomerase IIα | 1ZXM | -8.5 | Asp559, Arg562 |
| GABA-AT | 1OHV | -7.2 | Lys329, Ser295 |
| p56lck | 3LCK | -8.9 | Met319, Thr316 |
Section 2: Experimental Validation of Predicted Targets
Computational predictions from molecular docking require experimental validation to confirm the biological relevance of the interaction. This section compares two powerful techniques for target identification and validation: Affinity Chromatography-Mass Spectrometry (AC-MS) and the Yeast Three-Hybrid (Y3H) system.
Comparison of Target Validation Methodologies:
| Feature | Molecular Docking | Affinity Chromatography-MS | Yeast Three-Hybrid (Y3H) |
| Principle | Computational prediction of binding affinity and pose. | Separation based on specific binding of the compound to its protein target. | In vivo detection of small molecule-protein interactions in yeast. |
| Nature of Output | Binding energy (score), interaction details. | Identification of bound proteins, relative abundance. | Identification of interacting proteins through reporter gene activation. |
| Throughput | High | Medium | High (for library screening) |
| Confirmation | Predictive | Direct evidence of binding | In vivo evidence of interaction |
Experimental Protocols
Protocol 1: Molecular Docking
This protocol outlines a general workflow for performing molecular docking to predict the binding of a small molecule to a protein target.
1. Ligand Preparation:
- Obtain the 3D structure of this compound.
- Perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign partial charges.
2. Receptor Preparation:
- Download the crystal structure of the target protein from the Protein Data Bank (PDB).
- Remove water molecules and any co-crystallized ligands.
- Add hydrogen atoms and assign appropriate protonation states to residues.
- Define the binding site, typically based on the location of a known ligand or a predicted active site.
3. Docking Simulation:
- Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.
- Generate multiple binding poses.
4. Analysis of Results:
- Analyze the docking scores to rank the binding poses.
- Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol describes the identification of protein targets that bind to an immobilized small molecule.[16][17][18]
1. Immobilization of the Ligand:
- Synthesize a derivative of this compound with a linker arm for covalent attachment to a solid support (e.g., agarose beads).
- Couple the derivatized ligand to the activated beads.
2. Protein Extraction:
- Prepare a cell lysate from a relevant cell line or tissue.
- Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Chromatography:
- Pack a column with the ligand-coupled beads.
- Equilibrate the column with a binding buffer.
- Load the clarified cell lysate onto the column.
- Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
- Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
4. Protein Identification by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE.
- Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).
- Analyze the resulting peptides by LC-MS/MS.
- Identify the proteins by searching the MS/MS data against a protein database.
Protocol 3: Yeast Three-Hybrid (Y3H) System
This protocol details the use of a Y3H system to identify protein targets of a small molecule in vivo.[19][20][21][22][23]
1. Construction of the Bait Plasmid:
- Synthesize a hybrid molecule consisting of this compound covalently linked to methotrexate (MTX).
- This hybrid molecule serves as the "bait".
2. Yeast Strain and Library:
- Use a yeast strain engineered to express a DNA-binding domain (DBD) fused to dihydrofolate reductase (DHFR), which binds MTX.
- Transform this yeast strain with a cDNA library where the cDNAs are fused to a transcriptional activation domain (AD).
3. Screening:
- Grow the transformed yeast in the presence of the bait molecule.
- If a protein encoded by the cDNA library binds to the benzothiazine moiety of the bait, the DBD-DHFR and the AD-cDNA fusion proteins are brought into proximity, reconstituting a functional transcription factor.
- This activates reporter genes (e.g., HIS3, lacZ), allowing for selection on appropriate media and colorimetric assays.
4. Identification of Positive Clones:
- Isolate the plasmids from the positive yeast colonies.
- Sequence the cDNA insert to identify the interacting protein.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for target identification and validation.
Signaling Pathways of Putative Targets
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.[24][25][26][27][28]
Topoisomerase II Mechanism of Action
Caption: Topoisomerase II DNA decatenation cycle.[29][30][31][32][33]
GABAergic Synapse Signaling
Caption: Key elements of a GABAergic synapse.[34][35][36][37]
Lck-mediated T-Cell Activation
Caption: Simplified Lck signaling in T-cell activation.[10][11][12][14][15]
References
- 1. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 12. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 13. Inhibition of T lymphocyte activation by a novel p56lck tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Topoisomerase II inhibitors design: Early studies and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Yeast Three-Hybrid (Y3H) Screening Service [pronetbio.com]
- 23. wickenslab.biochem.wisc.edu [wickenslab.biochem.wisc.edu]
- 24. researchgate.net [researchgate.net]
- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 27. ClinPGx [clinpgx.org]
- 28. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 29. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. microbenotes.com [microbenotes.com]
- 33. scispace.com [scispace.com]
- 34. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 35. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 36. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 37. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic compound whose derivatives are noted for their biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar benzothiazine derivatives and general principles of laboratory chemical waste management. Analogous compounds are considered toxic if swallowed or in contact with skin, cause serious eye irritation, and are harmful if inhaled.[1][2] Therefore, this compound should be handled as hazardous waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment is worn. This is crucial to mitigate risks of exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]
-
Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. Improper disposal, such as pouring down the drain, is strictly prohibited.[6][7]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
This compound should be classified as a hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The label should include the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
The following table summarizes key quantitative data and hazard information for related compounds, which should be considered when handling this compound.
| Property | Benzothiazole Derivative (from SDS) | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid[2] |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | Causes skin irritation |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | May cause respiratory irritation |
| Aquatic Hazard | Category 3 (Harmful to aquatic life) | Not specified |
The logical workflow for the proper disposal of this chemical is illustrated in the diagram below.
Caption: Chemical Disposal Workflow.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. media.adeo.com [media.adeo.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. ptb.de [ptb.de]
Essential Safety and Handling Protocols for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and aerosols that can cause serious eye irritation. |
| Skin | Chemical-impermeable gloves and impervious, flame-resistant clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact, as the substance is toxic if it comes into contact with skin. |
| Respiratory | Required when vapors/aerosols are generated. | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Protects against inhalation, as the substance is harmful if inhaled. |
| General | Lab coat, closed-toe shoes, and long pants. | Standard laboratory practice.[1] | Provides a general barrier against accidental spills and contact. |
Operational Plan: Safe Handling and Use
Adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and inhalation of vapors or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
General Handling:
-
Avoid breathing mist or vapors.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
The substance should be stored in a tightly closed container in a well-ventilated place.
-
Access to the storage area should be restricted to qualified or authorized personnel.
In Case of Accidental Exposure:
-
If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. An immediate call to a physician is necessary.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. A physician should be called immediately.
-
In case of eye contact: Rinse out with plenty of water. An ophthalmologist should be called. If present, remove contact lenses.
-
If swallowed: Give the victim water to drink (at most two glasses). Seek medical advice immediately.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Dispose of the contents and container to an approved waste disposal plant.
-
Do not let the product enter drains.
-
Chemicals should be left in their original containers, and not mixed with other waste.
-
Uncleaned containers should be handled in the same manner as the product itself.
For spills, cover drains and collect, bind, and pump off the spillage. The spilled material should be taken up carefully with a liquid-absorbent material and disposed of properly. The affected area should then be cleaned.
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
